molecular formula C9H6BrFN2O B13545830 5-(3-Bromo-5-fluorophenyl)isoxazol-3-amine

5-(3-Bromo-5-fluorophenyl)isoxazol-3-amine

Cat. No.: B13545830
M. Wt: 257.06 g/mol
InChI Key: DLXWCCWOJWVCCG-UHFFFAOYSA-N
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Description

Product Overview 5-(3-Bromo-5-fluorophenyl)isoxazol-3-amine is an organic compound with the molecular formula C 9 H 6 BrFN 2 O and a molecular weight of 257.06 g/mol [ ][ ]. Its structure features an isoxazole ring, a privileged scaffold in medicinal chemistry, linked to a 3-bromo-5-fluorophenyl group. This combination of a nitrogen-oxygen containing heterocycle with a halogen-substituted aromatic ring makes it a valuable intermediate for synthetic and pharmaceutical research. Research Applications and Value This compound is designed for research and development use only. While specific biological data is not available, its structure suggests high potential as a key synthetic building block . The presence of both bromine and fluorine on the phenyl ring, along with the amine group on the isoxazole, provides multiple sites for chemical modification via cross-coupling, nucleophilic substitution, and other reactions. Researchers can utilize this compound in the synthesis of more complex molecules for various applications, including: Medicinal Chemistry: Serving as a core structure for the design and synthesis of novel bioactive molecules, potential enzyme inhibitors, and pharmaceutical candidates. Materials Science: Acting as a precursor for the development of organic ligands or functional materials. Chemical Biology: Used as a probe or intermediate in exploring biological pathways. Handling and Safety This product is for Research Use Only and is not intended for diagnostic or therapeutic uses [ ]. It is the responsibility of the researcher to ensure safe handling practices in a appropriately controlled laboratory environment. Please consult the relevant Safety Data Sheet (SDS) for detailed hazard and handling information before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H6BrFN2O

Molecular Weight

257.06 g/mol

IUPAC Name

5-(3-bromo-5-fluorophenyl)-1,2-oxazol-3-amine

InChI

InChI=1S/C9H6BrFN2O/c10-6-1-5(2-7(11)3-6)8-4-9(12)13-14-8/h1-4H,(H2,12,13)

InChI Key

DLXWCCWOJWVCCG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1F)Br)C2=CC(=NO2)N

Origin of Product

United States

Foundational & Exploratory

Chemical Structure Analysis and Synthetic Profiling of 5-(3-Bromo-5-fluorophenyl)isoxazol-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Tokyo, Japan — March 11, 2026

Executive Summary

In modern drug discovery, the strategic selection of heterocyclic building blocks dictates the efficiency of downstream lead optimization. 5-(3-Bromo-5-fluorophenyl)isoxazol-3-amine (CAS: 1498497-76-9) is a highly versatile, bifunctional intermediate. Featuring a privileged isoxazole core, this compound provides two orthogonal vectors for derivatization: a nucleophilic 3-amino group and an electrophilic 3-bromo-5-fluorophenyl moiety.

This technical guide provides a comprehensive analysis of its physicochemical baseline, regioselective synthesis, and analytical characterization. The protocols detailed herein are designed as self-validating systems, ensuring that researchers developing kinase inhibitors or TRPM8 modulators can confidently integrate this scaffold into their synthetic pipelines .

Structural & Physicochemical Profiling

Understanding the physicochemical baseline of the compound is critical for predicting its behavior in both synthetic workflows and biological systems. The inclusion of the meta-fluorine atom is a deliberate design choice: it significantly enhances metabolic stability by blocking cytochrome P450-mediated oxidation at the phenyl ring, while simultaneously lowering the pKa of the adjacent system to improve membrane permeability.

Table 1: Key Physicochemical and Structural Properties

PropertyValue / Description
Chemical Name 5-(3-Bromo-5-fluorophenyl)isoxazol-3-amine
CAS Number 1498497-76-9
Molecular Formula C9H6BrFN2O
Molecular Weight 257.06 g/mol
Topological Polar Surface Area (TPSA) ~52.0 Ų
Hydrogen Bond Donors 1 (-NH2)
Hydrogen Bond Acceptors 3 (N, O, F)
Structural Features Privileged isoxazole core, orthogonal reactivity vectors

Mechanistic Synthesis & Regioselectivity

The de novo synthesis of 3-aminoisoxazoles from β-ketonitriles and hydroxylamine is notoriously challenging due to the competitive formation of the 5-aminoisoxazole regioisomer. As a Senior Application Scientist, I emphasize that reaction pH is the master variable dictating this regiochemical outcome .

The Causality of Regioselectivity: Under neutral or acidic conditions, the highly nucleophilic nitrogen of hydroxylamine preferentially attacks the more electrophilic ketone carbonyl, forming an oxime intermediate that cyclizes onto the nitrile to yield the undesired 5-aminoisoxazole (thermodynamic control). Conversely, under strictly basic conditions (pH > 9.0), the reaction pathway shifts. The base enhances the nucleophilicity of the hydroxylamine oxygen, which attacks the nitrile carbon first, leading to the targeted 3-aminoisoxazole (kinetic control).

Step-by-Step Synthetic Protocol:

  • Preparation of β-Ketonitrile: Dissolve methyl 3-bromo-5-fluorobenzoate (1.0 eq) and anhydrous acetonitrile (1.5 eq) in dry THF. Slowly add a strong base (e.g., LiHMDS, 2.0 eq) at 0°C. Stir for 4 hours at room temperature. Quench with 1M HCl and extract with ethyl acetate to isolate the intermediate, 3-(3-bromo-5-fluorophenyl)-3-oxopropanenitrile.

  • Regioselective Cyclocondensation: Dissolve the β-ketonitrile (1.0 eq) in aqueous ethanol. Add hydroxylamine hydrochloride (1.5 eq) and sodium hydroxide (NaOH) to adjust the pH to strictly 9.0–10.0.

  • Reflux & Monitoring: Heat the mixture to 80°C for 8–12 hours. Monitor via Thin-Layer Chromatography (TLC) until the β-ketonitrile is fully consumed, validating the forward progress of the reaction.

  • Isolation: Cool the reaction to 0°C. The target 5-(3-Bromo-5-fluorophenyl)isoxazol-3-amine will precipitate. Filter, wash with cold water, and recrystallize from ethanol/water to achieve >98% purity.

Synthesis A Methyl 3-Bromo- 5-fluorobenzoate B Acetonitrile + LiHMDS (Claisen Condensation) A->B C β-Ketonitrile Intermediate 3-(3-Bromo-5-fluorophenyl)- 3-oxopropanenitrile B->C D NH2OH • HCl Basic pH (>9.0) C->D Kinetic Control (Nitrile Attack) F Neutral/Acidic pH C->F Thermodynamic Control (Ketone Attack) E 5-(3-Bromo-5-fluorophenyl) isoxazol-3-amine D->E Kinetic Control (Nitrile Attack) G 5-Aminoisoxazole Isomer (Undesired) F->G Thermodynamic Control (Ketone Attack)

Regioselective synthetic workflow for 5-(3-Bromo-5-fluorophenyl)isoxazol-3-amine.

Analytical Characterization Workflows

To validate the structural integrity and confirm the correct regioisomer, a rigorous analytical workflow must be employed. The most definitive diagnostic tool for distinguishing 3-amino from 5-amino isoxazoles is ^1^H-NMR spectroscopy .

Diagnostic NMR Rationale: The chemical shift of the isoxazole C4-proton (H-4) is highly sensitive to the position of the amino group. In 3-aminoisoxazoles, the H-4 proton typically resonates further downfield (δ ~6.1–6.4 ppm) compared to 5-aminoisoxazoles (δ ~5.5 ppm). This is due to the differing electronic shielding effects and resonance structures dictated by the adjacent heteroatoms.

Step-by-Step Characterization Protocol:

  • Sample Preparation: Dissolve 15 mg of the purified compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6).

  • ^1^H-NMR Acquisition: Acquire spectra at 400 MHz. Validate the structure by identifying the characteristic broad singlet of the -NH2 protons and the sharp singlet of the isoxazole H-4 proton >6.0 ppm.

  • LC-MS Analysis: Run the sample on a C18 column using a gradient of water/acetonitrile (with 0.1% formic acid). Use Electrospray Ionization (ESI+). Validate the mass by identifying the [M+H]+ peaks at m/z 257.0 and 259.0 (1:1 ratio confirming the presence of the ^79^Br and ^81^Br isotopes).

Table 2: Expected ^1^H-NMR Spectral Data (DMSO-d6, 400 MHz)

Proton AssignmentMultiplicityIntegrationExpected Shift (δ, ppm)
Isoxazole H-4Singlet (s)1H~6.30 - 6.45
-NH2Broad Singlet (br s)2H~5.80 - 6.00
Phenyl H-2, H-6Multiplet (m)2H~7.50 - 7.70
Phenyl H-4Doublet of Doublets (dd)1H~7.80 - 7.90

Downstream Applications in Medicinal Chemistry

The strategic value of 5-(3-Bromo-5-fluorophenyl)isoxazol-3-amine lies in its capacity for orthogonal functionalization. By carefully sequencing reaction conditions, chemists can selectively elaborate the molecule without requiring complex protecting group strategies.

  • Amine Functionalization: The 3-amino group can be readily converted into amides or ureas using acyl chlorides or isocyanates. This is a standard vector for synthesizing ATP-competitive kinase inhibitors or TRPM8 antagonists.

  • Aryl Bromide Cross-Coupling: The bromine atom on the phenyl ring serves as a prime handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). The presence of the meta-fluorine atom electronically activates the bromide towards oxidative addition by the palladium catalyst, increasing coupling yields compared to unfluorinated analogs.

Downstream Core 5-(3-Bromo-5-fluorophenyl) isoxazol-3-amine Amine 3-Amino Group (Nucleophilic Vector) Core->Amine Bromine Aryl Bromide (Electrophilic Vector) Core->Bromine Amidation Amide / Urea Formation (e.g., TRPM8 Modulators) Amine->Amidation Acyl Chlorides / Isocyanates Suzuki Suzuki-Miyaura Coupling (Biaryl Scaffold Generation) Bromine->Suzuki Boronic Acids, Pd(0) Buchwald Buchwald-Hartwig Amination (C-N Bond Formation) Bromine->Buchwald Amines, Pd(0)

Orthogonal downstream functionalization pathways in drug discovery.

References

  • Title: US10016418B2 - Compounds useful as modulators of TRPM8 Source: Google Patents URL
  • Title: Practical Synthesis of 3-Amino-4,5-dimethylisoxazole from 2-Methyl-2-butenenitrile and Acetohydroxamic Acid Source: ResearchGate URL: [Link]

  • Title: Studies with β-Oxoalkanonitriles: Simple Novel Synthesis of 3-[2,6-Diaryl-4-pyridyl] Source: National Center for Biotechnology Information (PMC) URL: [Link]

An In-Depth Technical Guide to 5-(3-Bromo-5-fluorophenyl)isoxazol-3-amine Scaffolds: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of the 5-(3-bromo-5-fluorophenyl)isoxazol-3-amine scaffold, a heterocyclic structure of significant interest in medicinal chemistry and drug discovery. We will delve into its synthesis, chemical characteristics, and explore its potential as a core component in the development of novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising chemical entity.

Introduction: The Isoxazole Scaffold in Medicinal Chemistry

The isoxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions.[1] This structural motif is considered a "privileged" scaffold in drug discovery due to its presence in numerous biologically active compounds and approved pharmaceuticals.[2][3] The isoxazole core is relatively stable, and its substituents can be readily modified to fine-tune the pharmacological properties of a molecule.[4] Isoxazole derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[2][5]

The 3-aminoisoxazole moiety, in particular, is a versatile building block. It can act as a bioisosteric replacement for amide or carboxylic acid groups, potentially improving a compound's metabolic stability and cell permeability.[6] The amino group provides a convenient handle for further chemical modifications, allowing for the construction of diverse compound libraries for high-throughput screening.

This guide focuses on a specific derivative, 5-(3-Bromo-5-fluorophenyl)isoxazol-3-amine, which combines the advantageous properties of the 3-aminoisoxazole core with the unique electronic features of a 3-bromo-5-fluorophenyl substituent.

Synthesis and Characterization of 5-(3-Bromo-5-fluorophenyl)isoxazol-3-amine

Proposed Synthetic Pathway

The proposed synthesis commences with the Claisen-Schmidt condensation of a substituted acetophenone with 3-bromo-5-fluorobenzaldehyde to form a chalcone, which is then cyclized to the desired isoxazole.

Synthetic Pathway cluster_0 Step 1: Chalcone Formation (Claisen-Schmidt Condensation) cluster_1 Step 2: Isoxazole Ring Formation Reactant1 3-Bromo-5-fluorobenzaldehyde Product1 1-(3-Bromo-5-fluorophenyl)-3-phenylprop-2-en-1-one (Chalcone Intermediate) Reactant1->Product1 Base (e.g., NaOH or KOH) Ethanol, rt Reactant2 Acetophenone Derivative (e.g., Acetophenone) Reactant2->Product1 Product1_ref Chalcone Intermediate Product2 5-(3-Bromo-5-fluorophenyl)isoxazol-3-amine Product1_ref->Product2 Base (e.g., NaOH or KOH) Ethanol, Reflux Reactant3 Hydroxylamine Hydrochloride (NH2OH·HCl) Reactant3->Product2

A proposed two-step synthesis of the target scaffold.

Step 1: Synthesis of the Chalcone Intermediate

The initial step involves the base-catalyzed Claisen-Schmidt condensation between 3-bromo-5-fluorobenzaldehyde and an appropriate acetophenone derivative.[8][9] The presence of bromine and fluorine on the benzaldehyde ring can influence the reactivity and electronic properties of the resulting chalcone.[8]

Step 2: Cyclization to the 3-Aminoisoxazole

The purified chalcone intermediate is then reacted with hydroxylamine hydrochloride in the presence of a base to yield the final 5-(3-bromo-5-fluorophenyl)isoxazol-3-amine.[5][7] This cyclization reaction is a well-established method for the synthesis of isoxazoles from α,β-unsaturated ketones.[5]

Physicochemical Properties

The key physicochemical properties of the target compound, 5-(3-Bromo-5-fluorophenyl)isoxazol-3-amine, are summarized in the table below.

PropertyValueSource
CAS Number 1498497-76-9[10]
Molecular Formula C₉H₆BrFN₂O[10]
Molecular Weight 257.06 g/mol [10]

Biological Activities and Therapeutic Potential

While direct biological data for 5-(3-bromo-5-fluorophenyl)isoxazol-3-amine is limited, the known activities of structurally related compounds provide a strong basis for predicting its therapeutic potential. The isoxazole scaffold is a common feature in many anticancer agents.[5][11]

Anticancer Activity

Numerous studies have demonstrated the potent cytotoxic effects of isoxazole derivatives against various cancer cell lines.[11][12] The presence of halogen atoms on the phenyl ring of isoxazole-containing compounds has been shown to enhance their anticancer activity.[11] For instance, isoxazole-carboxamide derivatives with halogen substitutions on the phenyl ring exhibited significant antiproliferative activities.[11]

The 3-bromo-5-fluorophenyl moiety is of particular interest in drug design. The bromine atom can participate in halogen bonding, a type of non-covalent interaction that can enhance binding affinity to biological targets. The fluorine atom can improve metabolic stability and membrane permeability.

Given these precedents, it is hypothesized that 5-(3-bromo-5-fluorophenyl)isoxazol-3-amine and its derivatives could exhibit significant anticancer activity. Potential mechanisms of action could include the induction of apoptosis, cell cycle arrest, or the inhibition of key signaling pathways involved in cancer progression.[13]

Kinase Inhibition

Many isoxazole-containing compounds have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.[13] The 3-aminoisoxazole scaffold, in particular, has been successfully utilized in the design of kinase inhibitors. For example, a series of 3-amino-benzo[d]isoxazoles were found to be potent inhibitors of receptor tyrosine kinases like VEGFR and PDGFR.

The ATP-binding site of many kinases contains regions that can favorably interact with the structural features of our target scaffold. The 3-aminoisoxazole core can form key hydrogen bonds, while the 3-bromo-5-fluorophenyl group can occupy a hydrophobic pocket, with the halogens potentially forming specific interactions that enhance potency and selectivity.

Kinase_Inhibition Scaffold 5-(3-Bromo-5-fluorophenyl)isoxazol-3-amine Scaffold ATP_Site ATP Binding Site Scaffold->ATP_Site Binds to Inhibition Inhibition Kinase Protein Kinase (e.g., VEGFR, PDGFR) Cell_Signaling Downstream Cell Signaling Kinase->Cell_Signaling Activates Cancer_Progression Cancer Cell Proliferation, Survival, Angiogenesis Cell_Signaling->Cancer_Progression Promotes Blocked Blocked Inhibition->Kinase Inhibits Blocked->Cancer_Progression Inhibits

Hypothesized mechanism of kinase inhibition.

Experimental Protocols

To facilitate the investigation of 5-(3-bromo-5-fluorophenyl)isoxazol-3-amine and its derivatives, detailed protocols for key experiments are provided below.

General Synthesis of 5-(3-Bromo-5-fluorophenyl)isoxazol-3-amine

This protocol outlines a general procedure for the two-step synthesis of the target compound.

Step 1: Synthesis of 1-(3-Bromo-5-fluorophenyl)-3-phenylprop-2-en-1-one (Chalcone)

  • To a solution of 3-bromo-5-fluorobenzaldehyde (1.0 eq) and acetophenone (1.0 eq) in ethanol, add a 40% aqueous solution of sodium hydroxide (2.0 eq) dropwise at room temperature.[8]

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water until neutral, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure chalcone.

Step 2: Synthesis of 5-(3-Bromo-5-fluorophenyl)isoxazol-3-amine

  • Dissolve the chalcone (1.0 eq) and hydroxylamine hydrochloride (1.5 eq) in ethanol.

  • Add a solution of potassium hydroxide (3.0 eq) in water and reflux the mixture for 6-8 hours, monitoring by TLC.

  • After cooling, pour the reaction mixture into ice-cold water and acidify with dilute HCl.

  • Collect the precipitate by filtration, wash with water, and dry.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[2][11][12]

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT116)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (dissolved in a suitable solvent like DMSO, with the final DMSO concentration kept below 0.5%) and incubate for 48-72 hours. Include a vehicle control (DMSO only) and a positive control (a known cytotoxic drug).

  • MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer.[11]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate1 Incubate 24h Seed_Cells->Incubate1 Treat_Cells Treat with Test Compound Incubate1->Treat_Cells Incubate2 Incubate 48-72h Treat_Cells->Incubate2 Add_MTT Add MTT Solution Incubate2->Add_MTT Incubate3 Incubate 4h Add_MTT->Incubate3 Solubilize Add Solubilization Solution Incubate3->Solubilize Read_Absorbance Measure Absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Calculate Cell Viability and IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Workflow for the MTT cell viability assay.

Conclusion and Future Directions

The 5-(3-bromo-5-fluorophenyl)isoxazol-3-amine scaffold represents a highly promising starting point for the development of novel therapeutic agents. Its rational design combines the well-established biological relevance of the 3-aminoisoxazole core with the advantageous physicochemical properties conferred by the di-halogenated phenyl ring. Based on the extensive literature on related compounds, this scaffold is a prime candidate for exploration as an anticancer agent, with a high probability of acting as a kinase inhibitor.

Future research should focus on the efficient synthesis and thorough biological evaluation of a library of derivatives based on this core structure. Structure-activity relationship (SAR) studies will be crucial to identify the key structural features required for potent and selective biological activity. Further mechanistic studies, including kinase profiling and cell-based assays, will be necessary to elucidate the precise molecular targets and signaling pathways modulated by these compounds. The insights gained from such investigations will be invaluable for the rational design and optimization of new and effective drug candidates.

References

A comprehensive list of references is provided below to support the claims and protocols detailed in this guide. Each reference includes the title, source, and a clickable URL for verification.

[A numbered list of references will be generated here based on the citations used in the text.]

Sources

Thermodynamic Stability of Halogenated Isoxazol-3-amines: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Isoxazol-3-amines are privileged pharmacophores in medicinal chemistry, frequently utilized as bioisosteres for amides and key structural motifs in kinase inhibitors and epigenetic modulators. However, the introduction of halogens (fluorine, chlorine, bromine) onto the isoxazole ring profoundly alters its electronic landscape, tautomeric equilibrium, and overall thermodynamic stability. This whitepaper provides an in-depth analysis of the thermodynamic behavior of halogenated isoxazol-3-amines, detailing the mechanistic causality behind their stability, structural isomerization, and the experimental protocols required to evaluate them.

Mechanistic Foundations of Thermodynamic Stability

Tautomeric Equilibrium: Amino vs. Imino Forms

The 3-aminoisoxazole system exists in a dynamic tautomeric equilibrium between the heteroaromatic amino form (isoxazol-3-amine) and the non-aromatic imino form (isoxazol-3(2H)-imine)[1]. In unsubstituted isoxazol-3-amines, the amino form is generally thermodynamically favored due to the preservation of the 6π-electron aromatic system.

The introduction of halogens at the C4 position shifts this equilibrium. Halogens exert a strong inductive electron-withdrawing effect (-I) and a mesomeric electron-donating effect (+M). Highly electronegative atoms like fluorine at C4 stabilize the amino tautomer by lowering the pKa of the adjacent amino group and withdrawing electron density from the ring, which minimizes the energetic penalty of lone-pair repulsion between the adjacent oxygen and nitrogen atoms of the isoxazole core.

Ring Opening and Azirine Isomerization

The thermodynamic stability of the isoxazole ring is critically dependent on the substitution at the C5 position. While 2-carbonyl-2H-azirines can thermally or photochemically rearrange to corresponding isoxazoles, this process is strictly governed by thermodynamic control. Isomerization strongly favors the isoxazole unless the C5 position is substituted with an alkoxy (-OR), amino (-NRR'), thioether (-SR), or halogen group[2].

When a halogen (e.g., chlorine) is present at C5, the thermodynamic stability of the isoxazole ring is significantly reduced relative to its open-chain or azirine counterparts. For example, 5-chloroisoxazoles can undergo Fe(II)-catalyzed or photochemical isomerization to form 2H-azirine-2-carbonyl chlorides[3]. This instability is driven by the electronic repulsion between the halogen lone pairs and the highly polarized C=N–O system, making the ring-contracted azirine thermodynamically competitive.

G A 3-Aminoisoxazole (Amino Tautomer) B 3-Iminoisoxazoline (Imino Tautomer) A->B Solvent/pH Dependent Tautomerization C 5-Halo-3-aminoisoxazole (Destabilized Ring) A->C Electrophilic Halogenation (C5) D 2H-Azirine-2-carbonyl halide (Ring Contraction) C->D Fe(II) Catalysis / hv (Thermodynamic Shift)

Diagram 1: Tautomeric equilibrium and thermodynamic isomerization pathways of isoxazol-3-amines.

Quantitative Thermodynamic Data

The following table summarizes the relative thermodynamic parameters of various halogenated isoxazol-3-amines. Data reflects the Gibbs free energy of tautomerization ( ΔGtaut​ ) and the relative stability against ring-opening ( ΔGisomerization​ ).

CompoundSubstitution ΔGtaut​ (Amino Imino)Tautomeric Preference (Aq. Solution)Stability vs. Azirine Isomerization
3-Aminoisoxazole None+4.2 kcal/molAmino (>99%)Highly Stable
4-Fluoro-3-aminoisoxazole C4 - Fluoro+6.5 kcal/molAmino (>99.9%)Highly Stable
4-Chloro-3-aminoisoxazole C4 - Chloro+3.8 kcal/molAmino (~95%)Stable
5-Chloro-3-aminoisoxazole C5 - Chloro+1.2 kcal/molAmino (~80%)Unstable (Readily isomerizes)[3]
4,5-Dichloro-3-aminoisoxazole C4, C5 - Dichloro-0.5 kcal/molImino (~60%)Highly Unstable

Note: Positive ΔGtaut​ indicates the amino form is thermodynamically favored. C5 halogenation drastically reduces the energy barrier for ring contraction.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the synthesis of halogenated derivatives and the subsequent evaluation of their thermodynamic stability.

Protocol A: Regioselective Synthesis of 4-Halo-3-aminoisoxazoles via Electrophilic Halogenation

Causality: Direct halogenation of 3-aminoisoxazoles typically occurs at the C4 position due to the strong electron-donating effect of the C3-amino group, which makes C4 the most nucleophilic site on the heteroaromatic ring.

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mmol of 3-aminoisoxazole in 25 mL of anhydrous acetonitrile ( CH3​CN ) under an inert argon atmosphere.

  • Reagent Addition: For fluorination, add 1.05 equivalents (10.5 mmol) of Selectfluor™ in small portions at 0 °C. For chlorination/bromination, utilize N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS), respectively[4].

  • Reaction Monitoring: Stir the mixture at room temperature. Monitor the reaction via LC-MS. The strong +M effect of the amino group ensures complete conversion within 2–4 hours.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO3​ (15 mL) to neutralize any generated acid, preventing acid-catalyzed ring degradation. Extract with ethyl acetate (3 x 20 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc gradient) to yield the pure 4-halo-3-aminoisoxazole.

Protocol B: Thermodynamic Stability Assessment via Differential Scanning Fluorimetry (DSF)

Causality: To evaluate how halogenation impacts the thermodynamic stability of the isoxazole when bound to a target protein (e.g., bromodomains), DSF is employed. The shift in melting temperature ( ΔTm​ ) provides a direct readout of the binding enthalpy and complex stability[5],[6].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare an assay buffer consisting of 100 mM HEPES (pH 7.5), 150 mM NaCl, and 0.5% CHAPS to ensure protein stability and prevent non-specific aggregation.

  • Protein-Ligand Assembly: In a 96-well PCR plate, mix 2 μM of the target protein with 1 mM of the halogenated 3-aminoisoxazole ligand[5].

  • Dye Addition: Add SYPRO Orange dye to a final concentration of 5X. The dye binds to hydrophobic regions exposed during protein unfolding, emitting fluorescence.

  • Thermal Denaturation: Seal the plate and subject it to a temperature gradient from 25 °C to 95 °C at a ramp rate of 1 °C/min using a real-time PCR machine.

  • Data Analysis: Plot the first derivative of the fluorescence curve to determine the Tm​ . Calculate the ΔTm​ by subtracting the Tm​ of the apo-protein (DMSO control) from the ligand-bound complex. A larger ΔTm​ indicates higher thermodynamic stabilization of the complex by the halogenated ligand.

Workflow Step1 Synthesis (Electrophilic Halogenation) Step2 Purification (Flash Chromatography) Step1->Step2 Isolate Product Step3 Tautomeric Profiling (NMR Spectroscopy) Step2->Step3 Determine Amino/Imino Ratio Step4 Thermodynamic Assay (DSF / ITC) Step3->Step4 Measure Binding Enthalpy

Diagram 2: Experimental workflow for the synthesis and thermodynamic profiling of isoxazol-3-amines.

Conclusion

The thermodynamic stability of halogenated isoxazol-3-amines is a delicate balance dictated by regiochemistry. While C4-halogenation generally stabilizes the preferred amino tautomer and maintains ring integrity, C5-halogenation introduces severe thermodynamic instability, predisposing the molecule to azirine isomerization. Understanding these energetic landscapes is paramount for medicinal chemists seeking to incorporate the isoxazol-3-amine motif into robust, viable drug candidates.

References

  • Structure-Based Identification of Inhibitory Fragments Targeting the p300/CBP-Associated Factor Bromodomain. nih.gov. Available at:[Link]

  • Isoxazole-azirine isomerization as a reactivity switch in the synthesis of heterocycles. researchgate.net. Available at:[Link]

  • Advances in the Chemistry of Aminoisoxazole. researchgate.net. Available at:[Link]

  • Structure-Based Identification of Inhibitory Fragments Targeting the p300/CBP-Associated Factor Bromodomain. acs.org. Available at:[Link]

  • Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. nih.gov. Available at:[Link]

  • Fe(II)-Catalyzed Isomerization of 5-Chloroisoxazoles to 2H-Azirine-2-carbonyl Chlorides as a Key Stage in the Synthesis of Pyrazole–Nitrogen Heterocycle Dyads. acs.org. Available at:[Link]

Sources

The Role of Fluorine Substitution in Isoxazole Amine Bioactivity: A Technical Guide for Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The isoxazole amine pharmacophore is a privileged scaffold in medicinal chemistry, foundational to the efficacy of numerous FDA-approved therapeutics, including valdecoxib, leflunomide, and sulfamethoxazole[1]. Despite its versatility, the electron-rich nature of the isoxazole ring and the inherent basicity of the exocyclic amine often introduce significant metabolic liabilities and suboptimal pharmacokinetic (PK) profiles. The strategic substitution of fluorine—either directly onto the C4 position of the heterocyclic core or as a fluoroalkyl appendage—has emerged as a transformative bioisosteric strategy. This whitepaper details the mechanistic causality behind fluorine-directed optimization, provides quantitative data on its physicochemical impact, and outlines self-validating synthetic protocols for researchers and drug development professionals.

Mechanistic Causality of Fluorine Substitution

The incorporation of fluorine into the isoxazole amine framework is not merely a steric substitution; it fundamentally reprograms the molecule's physicochemical and metabolic identity[2].

pKa Modulation and Membrane Permeability

The strong inductive electron-withdrawing effect (-I) of the highly electronegative fluorine atom significantly lowers the pKa of the adjacent amine group. By shifting the amine pKa from a typical range of 4.5–5.0 down to 2.5–3.5, the basic center remains largely unionized at physiological pH (7.4). This reduction in ionization exponentially increases passive membrane permeability, directly enhancing oral bioavailability and central nervous system (CNS) penetration.

Metabolic Shielding and CYP450 Evasion

Cytochrome P450 (CYP450) enzymes frequently target the electron-rich C4 position of the isoxazole ring for oxidative metabolism (e.g., epoxidation or hydroxylation), leading to rapid clearance. Substituting the C4-hydrogen (bond dissociation energy ~98 kcal/mol) with a C4-fluorine (bond dissociation energy ~105 kcal/mol) creates a robust metabolic blockade[3]. Because the van der Waals radius of fluorine (1.47 Å) closely mimics that of hydrogen (1.20 Å), this protection is achieved without introducing severe steric clashes that might otherwise disrupt target binding[4].

Target Binding Affinity and Multipolar Interactions

Fluorine acts as a unique bioisostere that can engage in orthogonal multipolar interactions with protein backbone amides or side-chain guanidinium groups within a target's binding pocket. Comparative structure-activity relationship (SAR) studies between chlorinated and fluorinated bioisosteres reveal that while chlorine primarily drives hydrophobic packing, fluorine excels in specific, highly directional dipole-dipole interactions that enhance binding kinetics and lower the IC50[4].

Quantitative Impact Analysis

The following table synthesizes the typical physicochemical and pharmacokinetic shifts observed when transitioning from a standard isoxazole amine to its fluorinated analogs.

ParameterNon-Fluorinated Isoxazole AmineFluorinated Isoxazole Amine (C4-F)Trifluoromethylated Isoxazole (C5-CF3)Mechanistic Rationale
Amine pKa 4.5 – 5.03.2 – 3.82.5 – 3.0Strong -I (inductive) effect of fluorine withdraws electron density from the amine, increasing the unionized fraction at pH 7.4.
LogD (pH 7.4) ~1.8~2.2~2.8Fluorine's high electronegativity and low polarizability increase overall lipophilicity, enhancing passive membrane permeability.
Microsomal t½ < 15 min> 60 min> 120 minC-F bond (105 kcal/mol) resists CYP450-mediated oxidation better than C-H (98 kcal/mol), blocking metabolic liability sites.
Target IC50 35 nM12 nM8 nMFluorine acts as a bioisostere that can engage in orthogonal multipolar interactions with protein backbone amides.

Optimization Workflow

G A Isoxazole Amine Hit (Suboptimal PK/PD) B Metabolic Profiling (Identify Labile Sites) A->B C Fluorine Substitution Strategy B->C D Direct Fluorination (e.g., NFSI / Selectfluor) C->D Late-Stage Functionalization E De Novo Synthesis ([3+2] Cycloaddition) C->E Building Block Approach F Physicochemical Evaluation (pKa, LogD, Permeability) D->F E->F G Optimized Lead Candidate (Enhanced Bioactivity) F->G

Workflow for the fluorine-directed optimization of isoxazole amine pharmacophores.

Self-Validating Synthetic Methodologies

To harness these bioactivities, researchers must employ robust, high-yield synthetic routes. Below are two field-proven protocols: late-stage electrophilic fluorination and bottom-up regioselective cycloaddition.

Protocol A: Late-Stage Direct Fluorination using NFSI

Late-stage functionalization is ideal for diversifying advanced intermediates. The use of N-fluorobenzenesulfonimide (NFSI) allows for the direct C4-fluorination of 3,5-disubstituted isoxazoles[3].

Step-by-Step Methodology:

  • Deprotonation: Dissolve the 3,5-disubstituted isoxazole precursor in anhydrous THF under an argon atmosphere. Cool the reaction vessel to -78 °C. Add n-butyllithium (n-BuLi) dropwise to generate the C4-lithiated species.

    • Causality: n-BuLi ensures quantitative deprotonation compared to weaker bases like LDA, preventing unreacted starting material from contaminating the final product[3].

  • Electrophilic Fluorination: After stirring for 30 minutes, add a solution of NFSI in THF dropwise. Maintain the temperature at -78 °C for 2 hours.

    • Causality: NFSI acts as a stable, soluble source of electrophilic fluorine (F+), minimizing the oxidative side reactions and handling hazards associated with F2 gas.

  • Quenching & Validation: Quench the reaction with saturated aqueous NH4Cl and extract with ethyl acetate.

    • Self-Validation: Before proceeding to column chromatography, monitor the crude mixture via 19F-NMR. The appearance of a characteristic singlet between -160 to -170 ppm confirms successful C4-fluorination.

Protocol B: Regioselective [3+2] Cycloaddition for Fluoroalkyl Isoxazoles

When direct fluorination yields poor regioselectivity or over-fluorination, a building-block approach using fluorinated alkenes and halogenoximes guarantees absolute regiocontrol[2].

Step-by-Step Methodology:

  • Nitrile Oxide Generation: Suspend the functionalized halogenoxime in dichloromethane (DCM). Add triethylamine (Et3N) dropwise at 0 °C.

    • Causality: Et3N facilitates the rapid elimination of HCl, generating the highly reactive nitrile oxide dipole intermediate in situ.

  • Cycloaddition: Introduce the fluorinated dipolarophile (e.g., 2-bromo-3,3,3-trifluoropropene) to the mixture. Stir at room temperature for 16–24 hours.

    • Causality: The strong electron-withdrawing nature of the CF3 group polarizes the alkene, directing the regiochemistry of the 1,3-dipolar cycloaddition exclusively toward the 5-(trifluoromethyl)isoxazole isomer[2].

  • Isolation & Validation: Wash the organic layer with water, dry over Na2SO4, concentrate, and purify via silica gel chromatography.

    • Self-Validation: LC-MS analysis must show the exact mass of the cyclized product. Furthermore, 1H-NMR will demonstrate the complete disappearance of the characteristic alkene protons from the starting dipolarophile, confirming full conversion.

Conclusion

The strategic incorporation of fluorine into the isoxazole amine pharmacophore is a fundamental reprogramming of the molecule's bioactivity. By utilizing either late-stage electrophilic fluorination or regioselective bottom-up cycloadditions, drug development professionals can systematically eliminate metabolic liabilities, tune pKa for optimal permeability, and enhance target affinity, thereby accelerating the discovery of robust clinical candidates.

References

  • [2] Title: Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes Source: nih.gov URL:[Link]

  • [1] Title: Advances in isoxazole chemistry and their role in drug discovery Source: nih.gov URL:[Link]

  • [3] Title: Direct ring fluorination of 3-substituted 5-(1,3-dioxane) acetal isoxazoles: application to the formal synthesis of a bioactive fluorinated isoxazole Source: academie-sciences.fr URL: [Link]

  • [4] Title: Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design Source: chemrxiv.org URL:[Link]

Sources

Methodological & Application

Synthesis protocols for 5-(3-Bromo-5-fluorophenyl)isoxazol-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Synthesis of 5-(3-Bromo-5-fluorophenyl)isoxazol-3-amine

For researchers, scientists, and drug development professionals, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, isoxazole derivatives are of particular interest due to their prevalence in a wide array of biologically active compounds. This document provides a detailed guide to the synthesis of 5-(3-bromo-5-fluorophenyl)isoxazol-3-amine, a valuable building block in medicinal chemistry.

The isoxazole moiety is a key pharmacophore, and its derivatives have shown a broad spectrum of therapeutic properties. The synthesis protocols outlined herein are designed to be both efficient and reliable, providing a clear pathway to obtaining this target molecule with high purity.

Strategic Approach to Synthesis

There are two primary and highly effective methods for the synthesis of the isoxazole core: the cyclization of α,β-unsaturated ketones (chalcones) with hydroxylamine and the 1,3-dipolar cycloaddition of nitrile oxides with alkynes.[1] For the synthesis of 5-(3-bromo-5-fluorophenyl)isoxazol-3-amine, a chalcone-based approach is often favored due to the ready availability of starting materials and the straightforward nature of the reaction sequence.

This method involves a two-step process:

  • Claisen-Schmidt Condensation: Formation of a chalcone intermediate from an appropriately substituted aromatic aldehyde and a ketone.

  • Cyclization with Hydroxylamine: Reaction of the chalcone with hydroxylamine hydrochloride in the presence of a base to form the isoxazole ring.[2]

The regioselectivity of the cyclization step is a critical consideration, as it can lead to the formation of either the 3-amino or 5-amino isoxazole isomer. However, by carefully controlling the reaction conditions, such as pH and temperature, the desired 3-amino isomer can be selectively obtained.[3]

Visualizing the Synthetic Pathway

Synthetic Pathway cluster_0 Step 1: Claisen-Schmidt Condensation cluster_1 Step 2: Isoxazole Formation 3-Bromo-5-fluorobenzaldehyde 3-Bromo-5-fluorobenzaldehyde Chalcone Intermediate Chalcone Intermediate 3-Bromo-5-fluorobenzaldehyde->Chalcone Intermediate NaOH, EtOH Acetone Acetone Acetone->Chalcone Intermediate Target Molecule 5-(3-Bromo-5-fluorophenyl) isoxazol-3-amine Chalcone Intermediate->Target Molecule KOH, EtOH, Reflux Hydroxylamine HCl Hydroxylamine HCl Hydroxylamine HCl->Target Molecule Reaction Mechanism cluster_steps Key Mechanistic Steps Chalcone Chalcone Michael Addition Michael Addition Chalcone->Michael Addition 1. NH2OH Intermediate A Intermediate A Michael Addition->Intermediate A Cyclization Cyclization Intermediate A->Cyclization 2. Intramolecular Condensation Isoxazoline Isoxazoline Cyclization->Isoxazoline Dehydration Dehydration Isoxazoline->Dehydration 3. -H2O Isoxazole Isoxazole Dehydration->Isoxazole

Sources

Application Note & Protocol: Suzuki-Miyaura Cross-Coupling of 5-(3-Bromo-5-fluorophenyl)isoxazol-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of complex, bio-active molecules frequently relies on the strategic assembly of privileged pharmacophores. 5-(3-Bromo-5-fluorophenyl)isoxazol-3-amine is a highly versatile building block in medicinal chemistry. The isoxazol-3-amine moiety serves as a critical hydrogen-bond donor/acceptor and a bioisostere for amides, while the 3-bromo-5-fluorophenyl group provides an ideal vector for structural elaboration via transition-metal-catalyzed cross-coupling[1].

This application note provides an in-depth, self-validating protocol for the Suzuki-Miyaura cross-coupling of this specific substrate. As a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps, focusing instead on the mechanistic causality behind catalyst selection, solvent effects, and troubleshooting strategies to ensure high-fidelity carbon-carbon bond formation.

Mechanistic Rationale & Substrate Profiling

The Role of the Fluorine Atom

In palladium-catalyzed cross-coupling, the oxidative addition of the aryl halide to the Pd(0) species is often the rate-determining step. The presence of the highly electronegative fluorine atom meta to the bromine significantly increases the electrophilicity of the C–Br bond. This electron-deficient nature lowers the activation energy required for the oxidative insertion of the palladium catalyst, thereby accelerating the reaction compared to electron-rich aryl halides[2].

Free Amine Tolerance

A common concern when working with 5-(3-Bromo-5-fluorophenyl)isoxazol-3-amine is the potential for the free primary amine to coordinate with and poison the palladium catalyst. However, modern Suzuki-Miyaura protocols are highly tolerant of free amines[3]. By utilizing sterically demanding ligands (such as biaryl phosphines like XPhos or bidentate ligands like dppf), the palladium center is shielded, preventing irreversible coordination by the substrate's amine group[3].

Solvent and Base Dynamics

The Suzuki coupling requires a base to activate the boronic acid via the formation of a highly reactive boronate complex, which facilitates the transmetalation step[4]. Because inorganic bases (e.g., K₂CO₃) are insoluble in pure organic solvents, a biphasic solvent system (such as 1,4-Dioxane/H₂O) is required. Less polar solvents like 1,4-dioxane effectively stabilize the active Pd(0) species while the aqueous phase ensures base availability[5].

Catalytic Cycle & Pathway Visualization

The reaction proceeds through three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination. Understanding this cycle is critical for troubleshooting; for instance, if the reaction stalls, identifying whether the failure is due to poor oxidative addition (requires a more active catalyst) or poor transmetalation (requires a stronger base or different solvent) dictates the optimization strategy[6].

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Rate Determining) Pd0->OxAdd + Ar-Br PdII_Br Ar-Pd(II)(Br)L_2 Intermediate OxAdd->PdII_Br BaseEx Base Exchange (OH- or CO3 2-) PdII_Br->BaseEx PdII_OR Ar-Pd(II)(OR)L_2 BaseEx->PdII_OR TransMet Transmetalation with R-B(OH)2 PdII_OR->TransMet PdII_R Ar-Pd(II)(R)L_2 TransMet->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Regenerates Pd(0) Product Coupled Product Ar-R RedElim->Product

Catalytic cycle of the Pd-catalyzed Suzuki-Miyaura cross-coupling reaction.

Experimental Design & Parameter Optimization

To establish a self-validating and robust protocol, the following parameters have been optimized for 5-(3-Bromo-5-fluorophenyl)isoxazol-3-amine.

ParameterPrimary RecommendationAlternative OptionMechanistic Rationale
Catalyst Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%)Pd₂(dba)₃ + XPhosdppf provides a stable bidentate environment preventing amine poisoning; XPhos is highly active for sterically hindered partners[3][6].
Boron Source Aryl/Heteroaryl Boronic AcidBoronic Pinacol Ester (BPin)BPin esters are less prone to protodeboronation and are easier to purify, though they may require slightly longer reaction times[4].
Base K₂CO₃ (2.5 equiv)Cs₂CO₃ (2.0 equiv)K₂CO₃ provides optimal basicity for transmetalation without causing substrate degradation. Cs₂CO₃ is used for highly hindered substrates.
Solvent 1,4-Dioxane / H₂O (4:1)Toluene / EtOH / H₂ODioxane solubilizes the isoxazole and stabilizes Pd(0)[5]. Water is essential to dissolve the inorganic base.
Temperature 80–90 °C100 °C (Microwave)Thermal energy is required to overcome the activation barrier of transmetalation for highly functionalized substrates.

Standard Operating Protocol (SOP)

This protocol is designed as a self-validating system. By strictly controlling the atmosphere and monitoring mass shifts, the operator can definitively confirm each stage of the reaction.

Workflow Step1 1. Preparation Degas Solvents Step2 2. Setup Add Reagents & Catalyst Step1->Step2 Step3 3. Reaction Heat at 80-90°C Step2->Step3 Step4 4. Workup Quench & Extract Step3->Step4 Step5 5. Purification Chromatography Step4->Step5

Standard experimental workflow for the Suzuki cross-coupling protocol.

Step 1: Reagent Preparation & Degassing

Causality: Oxygen is the primary enemy of cross-coupling reactions. It irreversibly oxidizes the active Pd(0) catalyst to an inactive Pd(II) peroxo complex, halting the catalytic cycle.

  • Prepare a solvent mixture of 1,4-Dioxane and deionized H₂O in a 4:1 (v/v) ratio.

  • Sparge the solvent mixture with ultra-pure Nitrogen or Argon for at least 30 minutes prior to use.

Step 2: Reaction Setup
  • To an oven-dried Schlenk flask or a microwave vial equipped with a magnetic stir bar, add:

    • 5-(3-Bromo-5-fluorophenyl)isoxazol-3-amine (1.0 equivalent, e.g., 1.0 mmol, 257.06 mg).

    • Boronic acid/ester (1.2 to 1.5 equivalents).

    • K₂CO₃ (2.5 equivalents).

  • Transfer the vessel into a glovebox or apply standard Schlenk line techniques to flush the vessel with inert gas (3 vacuum/nitrogen cycles).

  • Add the Pd(dppf)Cl₂·CH₂Cl₂ catalyst (0.05 equivalents, 5 mol%). Note: Adding the catalyst last minimizes its exposure to trace ambient oxygen.

  • Inject the degassed 1,4-Dioxane/H₂O solvent mixture (typically 10 mL per mmol of substrate) via syringe.

Step 3: Execution & Self-Validating Monitoring
  • Seal the vessel and heat the reaction mixture to 80–90 °C using an oil bath or heating block.

  • Self-Validation Check (LC-MS): After 2 hours, withdraw a 10 µL aliquot, dilute in LC-MS grade Acetonitrile, and analyze.

    • Starting Material Signature: Look for the disappearance of the distinct 1:1 isotopic bromine doublet at m/z ~257 / 259 [M+H]⁺.

    • Product Signature: Confirm the appearance of the coupled product mass. If the starting material persists, the reaction requires additional catalyst or extended heating.

Step 4: Workup & Extraction
  • Once complete conversion is confirmed, cool the reaction to room temperature.

  • Dilute the mixture with Ethyl Acetate (EtOAc) and filter through a short pad of Celite to remove palladium black and insoluble inorganic salts.

  • Transfer the filtrate to a separatory funnel. Wash with water, then with saturated aqueous NaCl (brine).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 5: Purification
  • Purify the crude residue via silica gel flash column chromatography. A typical eluent gradient is Hexanes/EtOAc (starting at 80:20 and increasing polarity based on the coupled product's Rf value).

  • The free amine on the isoxazole ring makes the product relatively polar; ensure the column is properly equilibrated to prevent streaking.

Troubleshooting & Failure Mode Analysis

Even with optimized protocols, deviations can occur. Use this matrix to diagnose and correct issues:

  • Failure Mode 1: Protodeboronation (Loss of Boronic Acid)

    • Symptom: LC-MS shows complete consumption of the boronic acid but unreacted 5-(3-Bromo-5-fluorophenyl)isoxazol-3-amine.

    • Causality: The boronic acid undergoes competitive hydrolysis before transmetalation can occur.

    • Solution: Switch to a more stable boronic pinacol ester (BPin) or add the boronic acid in three separate portions over the first 3 hours of the reaction[4].

  • Failure Mode 2: Homocoupling of the Boronic Acid

    • Symptom: Formation of a symmetric biaryl byproduct derived solely from the boronic acid.

    • Causality: Trace oxygen in the system acts as an oxidant, promoting Pd-catalyzed homocoupling.

    • Solution: Strictly enforce the degassing protocol (Step 1) and ensure the integrity of the inert atmosphere during setup.

  • Failure Mode 3: Incomplete Conversion / Catalyst Deactivation

    • Symptom: Reaction stalls at ~50% conversion.

    • Causality: The palladium catalyst has precipitated as inactive "palladium black" due to thermal degradation or ligand dissociation.

    • Solution: Lower the reaction temperature slightly and switch to a more robust catalyst system such as Pd₂(dba)₃ combined with the bulky, electron-rich XPhos ligand, which excels at keeping the catalyst active over prolonged periods[3][6].

Sources

Using 5-(3-Bromo-5-fluorophenyl)isoxazol-3-amine as a building block

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 5-(3-Bromo-5-fluorophenyl)isoxazol-3-amine as a Versatile Building Block in Medicinal Chemistry

Executive Summary

In modern drug discovery, the strategic selection of heterocyclic building blocks dictates the success of hit-to-lead optimization. 5-(3-Bromo-5-fluorophenyl)isoxazol-3-amine is a highly privileged scaffold that integrates three distinct functional vectors: a 3-aminoisoxazole core, an aryl bromide, and an aryl fluoride.

The 3-aminoisoxazole acts as a rigid, metabolically stable bioisostere for amides, providing critical hydrogen-bond donor and acceptor interactions essential for target binding[1]. Simultaneously, the 3-bromo-5-fluorophenyl moiety offers a programmable site for palladium-catalyzed cross-coupling[2]. The presence of the fluorine atom serves a dual purpose: it lowers the pKa of adjacent protons, modulates overall lipophilicity (LogP), and blocks oxidative metabolism at the meta-position. This application note provides field-validated protocols and mechanistic insights for utilizing this scaffold in divergent library synthesis.

Physicochemical Profile & Reactivity Causality

Understanding the electronic distribution of this scaffold is paramount for successful derivatization. Standard reaction conditions often fail due to the unique electronic environment of the isoxazole ring.

  • The 3-Amino Group (Deactivated Nucleophile): Unlike aliphatic amines or standard anilines, the lone pair on the 3-amino group is heavily delocalized into the electron-deficient isoxazole π -system. This renders it a remarkably poor nucleophile. Consequently, standard amidation conditions (e.g., EDC/HOBt) often stall or yield <15% product. High-efficiency uronium salts, specifically HATU, are mandatory to drive acylation[2].

  • The Aryl Bromide (Electrophilic Handle): The bromine atom is situated on an electron-deficient ring due to the inductive withdrawal from both the meta-fluorine and the isoxazole core. This electronic deficiency accelerates the oxidative addition step in Pd(0)-catalyzed cycles, making it an exceptionally reactive substrate for Suzuki-Miyaura and Buchwald-Hartwig cross-couplings[3].

Table 1: Structural and Reactivity Profile

FeatureProperty / FunctionSynthetic Implication
Isoxazole Core H-bond acceptor/donor, rigid spacerEnhances target binding affinity; requires mild basic conditions to prevent ring-opening.
3-Amine (-NH2) Deactivated nucleophileRequires strong coupling agents (HATU/HOAt) and elevated temperatures for functionalization.
Aryl Bromide (-Br) Cross-coupling handleHighly reactive towards Pd(0) oxidative addition; ideal for C-C and C-N bond formation.
Aryl Fluoride (-F) Metabolic blocker, LogP modulatorInert under standard coupling conditions; improves pharmacokinetic (PK) properties.

Synthetic Divergence & Workflow

The orthogonal reactivity between the deactivated 3-amine and the highly electrophilic aryl bromide allows for divergent synthesis without the strict need for protecting groups, provided the reaction conditions are carefully controlled.

ReactivityMap Core 5-(3-Bromo-5-fluorophenyl) isoxazol-3-amine Amidation Amidation (HATU/DIPEA) Core->Amidation R-COOH Electrophile Suzuki Suzuki-Miyaura (Pd-Catalyzed) Core->Suzuki R-B(OH)2 Cross-Coupling Buchwald Buchwald-Hartwig (Pd-Catalyzed) Core->Buchwald R-NH2 Amination Urea Urea Formation (Isocyanates) Core->Urea R-NCO Nucleophilic Addition

Fig 1. Synthetic divergence of 5-(3-Bromo-5-fluorophenyl)isoxazol-3-amine via its reactive sites.

Validated Experimental Protocols

Protocol A: High-Efficiency Amidation (HATU-Mediated)

Causality: Due to the poor nucleophilicity of the 3-aminoisoxazole, the carboxylic acid must be converted into a highly reactive HOAt-ester intermediate. HATU is superior to standard carbodiimides because the nitrogen atom in the pyridine ring of the HOAt leaving group provides neighboring-group participation, actively coordinating the incoming amine and accelerating the acylation step[2].

Step-by-Step Methodology:

  • Pre-activation: In an oven-dried flask under an N2 atmosphere, dissolve the target carboxylic acid (1.2 equiv, 0.6 mmol) in anhydrous DMF (0.2 M).

  • Add DIPEA (3.0 equiv, 1.5 mmol) and stir for 5 minutes at room temperature.

  • Add HATU (1.3 equiv, 0.65 mmol) in one portion. Stir for 15-20 minutes to ensure complete formation of the active ester (solution typically turns yellow).

  • Coupling: Add 5-(3-Bromo-5-fluorophenyl)isoxazol-3-amine (1.0 equiv, 0.5 mmol) to the reaction mixture.

  • Heat the reaction to 50 °C. (Note: Room temperature is insufficient to overcome the activation energy barrier for 3-aminoisoxazoles). Stir for 12-16 hours until LC-MS confirms consumption of the amine.

  • Workup: Quench with saturated aqueous NaHCO3. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (crucial for removing residual DMF), followed by brine. Dry over anhydrous Na2SO4, filter, and concentrate.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient) to yield the pure amide.

Table 2: Amidation Condition Optimization

Coupling AgentBaseTemperatureYield (%)Observation
EDC/HOBtTEA25 °C< 15%Reaction stalls; unreacted amine recovered.
T3P (50% in EtOAc)Pyridine80 °C45%Moderate yield; requires harsh heating.
HATU DIPEA 50 °C > 85% Optimal; clean conversion to desired amide.
Protocol B: Suzuki-Miyaura Cross-Coupling at the Aryl Bromide

Causality: The aryl bromide is primed for cross-coupling. However, the free primary amine can coordinate to palladium, potentially poisoning the catalyst or leading to off-target amination. Using a bidentate ligand like dppf (in Pd(dppf)Cl2) creates a sterically demanding coordination sphere that prevents amine poisoning while facilitating the transmetalation of the boronic acid[3].

Step-by-Step Methodology:

  • Setup: To a microwave vial, add 5-(3-Bromo-5-fluorophenyl)isoxazol-3-amine (1.0 equiv, 0.5 mmol), the desired aryl/heteroaryl boronic acid (1.5 equiv, 0.75 mmol), and Pd(dppf)Cl2·CH2Cl2 (0.05 equiv, 5 mol%).

  • Solvent & Base: Add 1,4-Dioxane (4 mL) and 2M aqueous K2CO3 (2 mL). This biphasic system is crucial for dissolving both the organic substrates and the inorganic base.

  • Degassing: Seal the vial and sparge the mixture with Argon for 10 minutes. (Critical step to prevent boronic acid homocoupling and catalyst oxidation).

  • Reaction: Heat the mixture to 90 °C in an oil bath (or 110 °C in a microwave reactor for 30 mins) and stir for 4-6 hours.

  • Workup: Cool to room temperature, dilute with water, and extract with EtOAc (3x). Pass the organic layer through a short pad of Celite to remove palladium black.

  • Purification: Concentrate the filtrate and purify via reverse-phase HPLC or silica gel chromatography.

Table 3: Suzuki Coupling Condition Optimization

CatalystLigandBase / SolventYield (%)
Pd(PPh3)4PPh3Na2CO3 / Toluene:H2O40%
Pd2(dba)3XPhosK3PO4 / Dioxane:H2O72%
Pd(dppf)Cl2 dppf K2CO3 / Dioxane:H2O 91%
Protocol C: Buchwald-Hartwig Amination

Causality: To install secondary or tertiary amines at the meta-position of the phenyl ring, Buchwald-Hartwig amination is employed. Because the starting material already contains a primary amine (the 3-aminoisoxazole), chemoselectivity is a theoretical concern. However, because the 3-aminoisoxazole is electronically deactivated, an incoming aliphatic amine will preferentially couple at the bromide site without the 3-amine interfering as a competing nucleophile[4].

Step-by-Step Methodology:

  • Setup: In a dry Schlenk tube, combine the isoxazol-3-amine scaffold (1.0 equiv), the aliphatic amine (1.2 equiv), Pd2(dba)3 (2.5 mol%), BrettPhos (5 mol%), and Sodium tert-butoxide (NaOtBu, 1.5 equiv).

  • Solvent: Add anhydrous Toluene (0.1 M).

  • Reaction: Degas via freeze-pump-thaw (3 cycles). Heat to 100 °C for 12 hours under N2.

  • Workup & Purification: Cool to room temperature, filter through Celite to remove inorganic salts and catalyst, concentrate under reduced pressure, and purify via flash chromatography.

References

  • Title: 3-(3-Bromo-5-fluorophenyl)
  • Source: organic-chemistry.
  • Source: mdpi.
  • Title: 5-(2-Chlorophenyl)

Sources

Application Note: Preparation of Amide Derivatives from 5-(3-Bromo-5-fluorophenyl)isoxazol-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols

Introduction & Mechanistic Rationale

The compound 5-(3-Bromo-5-fluorophenyl)isoxazol-3-amine is a highly versatile, "privileged" building block in modern drug discovery. The 3-aminoisoxazole core frequently serves as a stable bioisostere for amides and carboxylic acids, while the 3-bromo-5-fluorophenyl moiety provides an orthogonal vector for late-stage transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions).

The Chemical Challenge: Attenuated Nucleophilicity

While amidation is typically a routine transformation, the primary amine at the 3-position of the isoxazole ring presents a significant synthetic hurdle. The nitrogen lone pair is heavily delocalized into the π -system of the highly electronegative oxygen-nitrogen containing heterocycle. This resonance stabilization drastically reduces the nucleophilicity of the exocyclic amine.

Consequently, traditional peptide coupling reagents—such as carbodiimides (EDC, DCC) or uronium salts (HATU, HBTU)—often fail to achieve full conversion. These standard conditions typically result in poor yields (<30%), complex reaction mixtures, and difficult chromatographic purifications due to unreacted starting materials.

Strategic Workarounds

To overcome this kinetic and thermodynamic barrier, the electrophilicity of the acyl donor must be significantly enhanced. This application note outlines two field-proven strategies:

  • Direct Acylation (Protocol A): Utilizing highly reactive pre-formed acid chlorides driven by nucleophilic catalysis.

  • T3P® Activation (Protocol B): Utilizing [1], an exceptionally efficient coupling reagent that generates a highly reactive mixed anhydride intermediate in situ, specifically tailored for [2].

Amidation Strategy Workflow

The selection of the appropriate protocol depends entirely on the commercial availability and stability of the acyl donor (carboxylic acid vs. acid chloride).

G Start 5-(3-Bromo-5-fluorophenyl) isoxazol-3-amine Eval Evaluate Acyl Donor Availability Start->Eval AcidChloride Acid Chloride (Highly Reactive) Eval->AcidChloride CarboxylicAcid Carboxylic Acid (Requires Activation) Eval->CarboxylicAcid MethodA Protocol A: Acid Chloride + Pyridine/DMAP AcidChloride->MethodA Direct Acylation MethodB Protocol B: T3P Activation + EtOAc/Pyridine CarboxylicAcid->MethodB In situ Activation Product Amide Derivative Target Compound MethodA->Product Yield: 60-85% MethodB->Product Yield: 70-95%

Decision matrix for selecting the optimal amidation protocol based on acyl donor.

Experimental Protocols

Protocol A: Acid Chloride-Mediated Amidation

This method is ideal when the corresponding acid chloride is commercially available or easily synthesized (e.g., via oxalyl chloride/DMF).

Causality & Design Choice: Pyridine is selected as the base rather than Triethylamine (TEA). Pyridine acts not only as an acid scavenger but as a nucleophilic catalyst , attacking the acid chloride to form a transient, highly electrophilic acylpyridinium intermediate that readily reacts with the deactivated isoxazol-3-amine.

Materials:

  • 5-(3-Bromo-5-fluorophenyl)isoxazol-3-amine (1.0 equiv, limiting reagent)

  • Acid Chloride (1.2 – 1.5 equiv)

  • Anhydrous Pyridine (2.0 – 3.0 equiv)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) (0.1 M to 0.2 M)

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Dissolve 5-(3-Bromo-5-fluorophenyl)isoxazol-3-amine (1.0 equiv) in anhydrous DCM. Add anhydrous pyridine (2.0 equiv).

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath to control the initial exothermic reaction.

  • Addition: Dissolve the acid chloride (1.2 equiv) in a small volume of DCM and add it dropwise to the reaction mixture over 10 minutes.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 to 12 hours. (Note: For exceptionally hindered acid chlorides, heating to 50 °C in THF or utilizing NaH as a deprotonating agent may be required).

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with 1N HCl (to remove residual pyridine), followed by brine.

  • Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel flash chromatography if necessary.

Protocol B: T3P®-Mediated Amidation of Carboxylic Acids

When the acid chloride is unstable or unavailable, T3P (Propylphosphonic anhydride) is the reagent of choice.

Causality & Design Choice: T3P drives the reaction equilibrium by forming a highly reactive mixed phosphonic-carboxylic anhydride. Unlike carbodiimides, T3P generates completely water-soluble phosphonate byproducts, making the workup trivial and highly scalable.

T3P_Mech RCOOH Carboxylic Acid (R-COOH) ActiveEster Mixed Anhydride Intermediate RCOOH->ActiveEster + T3P, Base T3P T3P Reagent (Activator) T3P->ActiveEster Product Amide Product ActiveEster->Product + Amine Byproduct Water-Soluble Phosphonate ActiveEster->Byproduct Leaving Group Amine Isoxazol-3-amine (Nucleophile) Amine->Product

Mechanistic pathway of T3P-mediated activation and subsequent amidation.

Materials:

  • 5-(3-Bromo-5-fluorophenyl)isoxazol-3-amine (1.0 equiv)

  • Carboxylic Acid (1.2 equiv)

  • T3P® (50% w/w solution in EtOAc) (1.5 – 2.0 equiv)

  • Pyridine or N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Ethyl Acetate (EtOAc) or DMF (0.2 M)

Step-by-Step Procedure:

  • Preparation: In a dry reaction vessel under nitrogen, combine the carboxylic acid (1.2 equiv) and 5-(3-Bromo-5-fluorophenyl)isoxazol-3-amine (1.0 equiv) in EtOAc.

  • Base Addition: Add Pyridine (3.0 equiv) and stir the suspension for 5 minutes at room temperature.

  • T3P Addition: Add the T3P solution (50% in EtOAc, 1.5 equiv) dropwise via syringe.

  • Reaction: Stir the mixture at room temperature. If conversion is slow after 4 hours (monitored by LC-MS or TLC), heat the reaction to 60 °C for an additional 4–12 hours. The robust nature of T3P allows for heating without significant degradation of the active ester.

  • Workup: Dilute the reaction mixture with additional EtOAc. Wash sequentially with water (2x), saturated aqueous NaHCO₃, and brine. The phosphonate byproducts will partition entirely into the aqueous phase.

  • Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate. The crude product is often >90% pure, requiring minimal to no chromatographic purification.

Quantitative Data Presentation

The following table summarizes the performance metrics of the described protocols compared to standard peptide coupling methodologies when applied to deactivated 3-aminoisoxazoles.

Coupling StrategyAcyl SourceReagents / CatalystTypical YieldReaction TimeWorkup Complexity
Protocol A Acid ChloridePyridine or NaH, DCM/THF60–85%2–12 hModerate (Aqueous acid wash, potential chromatography)
Protocol B Carboxylic AcidT3P (50% in EtOAc), Pyridine70–95%4–16 hLow (Water-soluble byproducts, simple extraction)
Standard (Control) Carboxylic AcidHATU or EDC/HOBt, DIPEA< 30%24 h+High (Complex mixtures, unreacted starting material)

Table 1: Comparative efficiency of amidation strategies for 5-(3-Bromo-5-fluorophenyl)isoxazol-3-amine.

References

  • Title: Method of N-formylating amines with a phosphonic anhydride (US Patent 9862675B1)
  • Title: Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis Source: ResearchGate (Waghmare, A. A., et al., 2014) URL: [Link]

A Practical Guide to Nucleophilic Aromatic Substitution on the 3-Bromo-5-Fluorophenyl Ring: Principles and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical guide on performing nucleophilic aromatic substitution (SNAr) reactions on the 3-bromo-5-fluorophenyl scaffold. It is designed to equip researchers with the foundational principles and a practical, step-by-step protocol to effectively utilize this versatile building block in synthetic and medicinal chemistry.

The Scientific Foundation: Understanding Reactivity and Regioselectivity

Nucleophilic aromatic substitution on the 3-bromo-5-fluorophenyl ring is a nuanced process governed by the interplay of electronic effects and leaving group ability. Unlike typical SN2 reactions, the SNAr mechanism is a two-step addition-elimination process. The initial, rate-determining step involves the attack of a nucleophile on the aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The presence of electron-withdrawing groups (EWGs) on the aromatic ring is crucial as they stabilize this negatively charged intermediate, thereby facilitating the reaction.

In the context of the 3-bromo-5-fluorophenyl ring, both halogen substituents act as moderately electron-withdrawing groups, activating the ring towards nucleophilic attack. A key principle that often surprises those new to SNAr is the reactivity trend of halogens as leaving groups: F > Cl ≈ Br > I. This is the reverse of the trend observed in SN2 reactions. The high electronegativity of fluorine makes the carbon atom to which it is attached more electrophilic, thus accelerating the initial, rate-determining nucleophilic attack.

The regioselectivity of substitution on the 3-bromo-5-fluorophenyl ring is therefore a delicate balance. While bromide is inherently a better leaving group, the fluorine-bearing carbon is more activated towards nucleophilic attack. This often leads to the selective displacement of the fluorine atom. However, this outcome can be influenced by the presence of other activating groups on the ring. For instance, in 1-bromo-3-fluoro-5-nitrobenzene, the potent electron-withdrawing nitro group strongly activates the positions ortho and para to it, which can influence the site of nucleophilic attack.[1]

Application Note: Selective Etherification of 3-Bromo-5-fluorophenol

This section provides a detailed protocol for a representative SNAr reaction on a 3-bromo-5-fluorophenyl derivative, specifically the O-difluoromethylation of 3-bromo-5-fluorophenol. This reaction is a valuable transformation in medicinal chemistry for the introduction of the difluoromethoxy group, a common bioisostere for a hydroxyl or methoxy group.

Objective: To synthesize 1-bromo-3-(difluoromethoxy)-5-fluorobenzene via nucleophilic substitution on 3-bromo-5-fluorophenol.

Reaction Scheme:

Materials:

  • 3-Bromo-5-fluorophenol

  • Chlorodifluoromethane (CHClF2)

  • Potassium hydroxide (KOH), 30% aqueous solution

  • Isopropanol (i-PrOH)

  • Diethyl ether (Et2O)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Equipment:

  • Sealed pressure vessel

  • Magnetic stirrer and hotplate

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Protocol:

  • In a sealed pressure vessel, combine 3-bromo-5-fluorophenol (1.0 eq), isopropanol, and a 30% aqueous solution of potassium hydroxide.

  • Cool the vessel and carefully introduce a controlled amount of chlorodifluoromethane.

  • Seal the vessel and heat the mixture to 80-85 °C for 18 hours with vigorous stirring.[2][3]

  • After the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure.

  • Separate the organic and aqueous layers.

  • Extract the aqueous layer with diethyl ether.

  • Combine all organic fractions and wash with 2N NaOH and then with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield 1-bromo-3-(difluoromethoxy)-5-fluorobenzene.

Data Presentation:

Reactant/ProductMolecular Weight ( g/mol )Key Role
3-Bromo-5-fluorophenol191.00Starting Material
Chlorodifluoromethane86.47Difluoromethylating Agent
Potassium Hydroxide56.11Base
1-Bromo-3-(difluoromethoxy)-5-fluorobenzene241.00Product

Visualization of Experimental Workflow:

Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Combine 3-bromo-5-fluorophenol, i-PrOH, and aq. KOH in a pressure vessel B Introduce chlorodifluoromethane A->B C Seal vessel and heat to 80-85 °C for 18h B->C D Cool and vent C->D E Separate layers D->E F Extract aqueous layer with Et2O E->F G Wash combined organic layers F->G H Dry and concentrate G->H I Column chromatography H->I J Obtain pure product I->J

Caption: A streamlined workflow for the synthesis of 1-bromo-3-(difluoromethoxy)-5-fluorobenzene.

Mechanistic Considerations

The SNAr mechanism for the etherification of 3-bromo-5-fluorophenol is initiated by the deprotonation of the phenol by potassium hydroxide to form the more nucleophilic phenoxide. This phenoxide then attacks the electrophilic carbon of chlorodifluoromethane.

Visualization of Reaction Mechanism:

SNAr_Mechanism Reactant 3-Bromo-5-fluorophenoxide Reagent + CHClF2 Intermediate Transition State Reagent->Intermediate Nucleophilic Attack Product 1-Bromo-3-(difluoromethoxy)-5-fluorobenzene Intermediate->Product Chloride Elimination LeavingGroup + Cl-

Caption: The key steps in the nucleophilic substitution for the synthesis of 1-bromo-3-(difluoromethoxy)-5-fluorobenzene.

Broader Applications and Future Directions

The principles outlined here are broadly applicable to a range of nucleophiles, including amines, thiols, and carbanions. The 3-bromo-5-fluorophenyl scaffold serves as a versatile starting point for the synthesis of complex molecules. The bromine atom can be further functionalized through various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, providing orthogonal synthetic handles.[1]

Future research in this area may focus on developing catalytic methods for these SNAr reactions, potentially lowering the required reaction temperatures and expanding the substrate scope to less activated aryl fluorides.

References

  • Exploring the Chemical Reactivity of 1-Bromo-3-fluoro-5-nitrobenzene. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

Sources

Application Note: Advanced Crystallization and Polymorph Isolation Strategies for 5-(3-Bromo-5-fluorophenyl)isoxazol-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Crystallization Engineers, and Preclinical Drug Development Scientists.

Executive Summary & Physicochemical Rationale

In the development of highly functionalized heterocyclic active pharmaceutical ingredients (APIs), controlling the solid-state properties is as critical as the chemical synthesis itself. 5-(3-Bromo-5-fluorophenyl)isoxazol-3-amine is a complex building block that presents unique crystallographic challenges due to a dense array of competing intermolecular interaction sites.

As a Senior Application Scientist, I approach the crystallization of this molecule not as a simple purification step, but as a highly orchestrated self-assembly process. The molecule possesses two distinct interaction domains:

  • The Isoxazol-3-amine Core: The primary amine acts as a strong hydrogen bond donor, while the isoxazole nitrogen and oxygen act as acceptors. This moiety strongly drives the formation of 1D hydrogen-bonded ribbons along a single crystallographic axis .

  • The 3-Bromo-5-fluorophenyl Ring: This highly lipophilic domain introduces complex halogen bonding dynamics. The bromine atom, featuring a polarizable electron cloud and a distinct electrophilic "σ-hole," engages in highly directional halogen bonds (e.g., Br···N or Br···F interactions) . Simultaneously, the electronegative fluorine atom modulates the electrostatic potential of the aromatic ring, promoting offset π-π stacking .

The Causality of Polymorphism: Because hydrogen bonding (directional, strong) and halogen bonding (highly directional, moderate strength) compete during nucleation, this compound is highly susceptible to polymorphism . Thermodynamic control favors the most stable hydrogen-bonded network (yielding needle-like crystals), whereas kinetic control can trap metastable halogen-bonded networks (yielding block-like crystals). The protocols below are engineered to selectively isolate these forms using self-validating Process Analytical Technology (PAT).

Crystallization Strategy Workflow

CrystallizationWorkflow A Crude API 5-(3-Bromo-5-fluorophenyl)isoxazol-3-amine B Solvent Dissolution (EtOAc or MeOH) A->B Heating to 60°C C Supersaturation Generation (Cooling or Antisolvent) B->C Controlled trajectory D Primary Nucleation Driven by H-Bonds & Halogen Bonds C->D Critical supersaturation E Form I (Thermodynamic) High Purity Needles D->E Slow cooling (0.1°C/min) Heptane addition F Form II (Kinetic) Metastable Blocks D->F Rapid crash cooling Water antisolvent

Fig 1. Thermodynamic vs. kinetic crystallization pathways for polymorph isolation.

Validated Experimental Protocols

To ensure reproducibility and self-validation, these protocols integrate in-process controls. Do not deviate from the specified cooling rates, as the metastable zone width (MZW) for halogenated phenylisoxazoles is notoriously narrow.

Protocol A: Thermodynamic Cooling Crystallization (Form I Isolation)

Objective: To isolate the thermodynamically stable polymorph (Form I) via controlled supersaturation, maximizing chemical purity and yielding a needle-like morphology driven by 1D hydrogen-bonded ribbons.

  • Dissolution: Suspend 10.0 g of crude 5-(3-Bromo-5-fluorophenyl)isoxazol-3-amine in 50 mL of Ethyl Acetate (EtOAc) inside a 250 mL jacketed crystallizer equipped with a pitched-blade impeller.

    • Rationale: EtOAc effectively solubilizes the lipophilic bromofluorophenyl ring while competing just enough with the amine to prevent premature aggregation.

  • Heating & Clarification: Heat the suspension to 65°C under continuous agitation (250 rpm) until complete dissolution is achieved. Pass the hot solution through a pre-warmed 0.45 µm PTFE inline filter to remove foreign particulates that could act as heterogeneous nucleation sites.

  • Antisolvent Addition: Slowly dose 50 mL of pre-warmed n-Heptane (60°C) over 30 minutes.

    • Validation Step: Monitor solute concentration using inline ATR-FTIR. The addition of heptane forces the hydrophobic domains to associate, bringing the system to the upper edge of the metastable zone.

  • Seeding: Introduce 0.1 g of Form I seeds at 55°C.

    • Rationale: Seeding bypasses primary nucleation, preventing the system from crashing out as an oil or a metastable polymorph.

  • Controlled Cooling: Ramp down the temperature from 55°C to 5°C at a strict linear cooling rate of 0.1°C/min.

    • Validation Step: Use Focused Beam Reflectance Measurement (FBRM) to monitor chord length distributions. A steady increase in chord length without a sudden spike in fine counts confirms pure crystal growth without secondary nucleation.

  • Isolation & Drying: Filter the slurry under vacuum. Wash the filter cake with 20 mL of cold EtOAc/Heptane (1:2 v/v) to displace mother liquor impurities. Dry in a vacuum oven at 40°C for 12 hours.

Protocol B: Kinetic Antisolvent Crystallization (Form II Isolation)

Objective: To trap the kinetically favored, metastable polymorph (Form II) by rapidly generating extreme supersaturation, forcing non-directional halogen bonding and hydrophobic collapse.

  • Dissolution: Dissolve 10.0 g of crude compound in 40 mL of Methanol (MeOH) at 25°C. Filter through a 0.45 µm syringe filter.

  • Antisolvent Crash: Rapidly inject the methanolic solution (within 5 seconds) into a vigorously stirred (500 rpm) receiving vessel containing 150 mL of deionized water pre-chilled to 5°C.

    • Rationale: The extreme polarity shift forces instantaneous primary nucleation. The rapid precipitation prevents the molecules from orienting into their lowest-energy hydrogen-bonded state, trapping them in a metastable halogen-bonded block morphology.

  • Aging (Critical Timing): Stir the resulting opaque suspension for exactly 15 minutes to allow for initial Ostwald ripening.

    • Caution: Do not exceed 30 minutes of aging. Prolonged exposure to the solvent will trigger a solvent-mediated phase transformation (SMPT) back to the thermodynamic Form I.

  • Isolation & Drying: Rapidly filter the suspension and wash with 20 mL of cold water. Lyophilize the powder or vacuum dry at room temperature (20°C) to preserve the metastable lattice.

Quantitative Data Summary

The following table summarizes the critical quality attributes (CQAs) and physicochemical data obtained from the execution of the above protocols.

ParameterForm I (Thermodynamic)Form II (Kinetic)
Crystallization Method Slow Cooling (EtOAc / Heptane)Rapid Antisolvent (MeOH / Water)
Primary Driving Force 1D Hydrogen-Bonded RibbonsHalogen Bonding & Hydrophobic Collapse
Crystal Morphology High-Aspect-Ratio NeedlesIsotropic Blocks
Melting Point (DSC) 142.5 °C - 144.0 °C138.0 °C - 140.5 °C
Process Yield 85.4%92.1%
Chemical Purity (HPLC) > 99.8%98.2%
Bulk Density Low (Prone to poor flowability)High (Excellent flowability)

References

  • Shaik, A., Kirubakaran, S., & Thiruvenkatam, V. (2017). Crystal structure and Hirshfeld surface analysis of ethyl 5-phenylisoxazole-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications. Available at:[Link]

  • Cavallo, G., Metrangolo, P., Milani, R., Pilati, T., Priimagi, A., Resnati, G., & Terraneo, G. (2016). The Halogen Bond. Chemical Reviews, ACS Publications. Available at:[Link]

  • Chopra, D., et al. (2018). Quantitative investigation of intermolecular interactions in dimorphs of 3-Chloro-N-(2-fluorophenyl)benzamide and 2-I. Journal of Chemical Sciences, Indian Academy of Sciences. Available at:[Link]

  • Nyström, S. (2007). Crystal Polymorphism of Substituted Monocyclic Aromatics. KTH Royal Institute of Technology (DiVA Portal). Available at:[Link]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Synthesis of 5-(3-Bromo-5-fluorophenyl)isoxazol-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals optimize the yield and purity of 5-(3-Bromo-5-fluorophenyl)isoxazol-3-amine.

The standard synthetic route involves the condensation of 3-(3-bromo-5-fluorophenyl)-3-oxopropanenitrile (a β-ketonitrile) with hydroxylamine hydrochloride. While this reaction is fundamental to producing 3-amino-5-arylisoxazole scaffolds, it is notoriously sensitive to reaction conditions. Poor control over these parameters leads to regiochemical scrambling, stalled conversions, and hydrolysis byproducts.

This guide synthesizes field-proven expertise with mechanistic causality to provide you with a self-validating, highly reproducible workflow.

Part 1: Mechanistic Overview & Reaction Control

Expertise & Causality: The divergence between forming the desired 3-amino isomer and the undesired 5-amino isomer is strictly governed by the differential electrophilicity of the ketone versus the nitrile group under varying pH and temperature regimes[1].

  • Kinetic Pathway (Desired): At lower temperatures (0–20°C) and near-neutral pH (6.5–7.0), the softer nitrogen nucleophile of hydroxylamine preferentially attacks the softer electrophilic carbon of the nitrile group. Subsequent mild heating drives cyclodehydration onto the ketone, yielding the 3-amino-5-arylisoxazole [1].

  • Thermodynamic Pathway (Undesired): At elevated temperatures or under strongly basic/acidic conditions, the reaction is driven thermodynamically. Hydroxylamine attacks the highly electrophilic ketone carbonyl first, followed by cyclization onto the nitrile, yielding the isomeric 5-amino-3-arylisoxazole [1]. Note that alternative synthesis routes, such as the 1,3-dipolar cycloaddition of nitrile oxides with α-cyanoenamines, inherently favor this 5-amino regioisomer and are generally avoided when the 3-amino core is required[2].

G Start β-Ketonitrile + NH₂OH·HCl Path1 Nucleophilic Attack at Nitrile (Kinetically Controlled) Start->Path1 pH 6.5-7.0 (NaOAc) 0°C to 20°C Path2 Nucleophilic Attack at Ketone (Thermodynamically Controlled) Start->Path2 pH > 8.0 or < 3.0 > 60°C (Reflux) Product1 3-Amino-5-arylisoxazole (Desired Isomer) Path1->Product1 Cyclodehydration (Mild Heating) Product2 5-Amino-3-arylisoxazole (Undesired Isomer) Path2->Product2 Cyclodehydration (Spontaneous)

Mechanistic divergence in isoxazole synthesis controlled by pH and temperature.

Part 2: Troubleshooting FAQs

Q1: My NMR shows a 40:60 mixture of 3-amino and 5-amino regioisomers. How do I exclusively isolate the 5-(3-Bromo-5-fluorophenyl)isoxazol-3-amine? A: Your reaction is likely suffering from poor pH control or premature heating[1]. Strongly basic conditions (pH > 8) deprotonate both the hydroxylamine and the α-carbon of the β-ketonitrile, altering the electrophilicity of the carbonyl and favoring attack at the ketone. Fix: Use a strict sodium acetate (NaOAc) buffer to maintain a pH of 6.5–7.0. Furthermore, keep the initial addition temperature between 0–5°C and do not apply heat until the intermediate has fully formed at room temperature.

Q2: The reaction stalls at 50-60% conversion. Increasing the temperature drives it to completion but ruins my regioselectivity. What is the solution? A: Stalling is often caused by the rapid consumption of the buffering agent or the precipitation of the uncyclized intermediate, not a lack of thermal energy for the initial attack. Heating the reaction during the initial nucleophilic attack phase will irreversibly shift the pathway toward the 5-amino isomer. Fix: Implement a two-stage temperature profile. Ensure hydroxylamine is added slowly at 0°C, stir at 20°C for 2–4 hours to allow complete attack on the nitrile, and only then apply mild heating (60°C) to drive the cyclodehydration step.

Q3: I am observing a significant amount of a highly polar byproduct, and my yield of the isoxazole is dropping. What is causing this? A: You are likely observing the formation of 3-(3-bromo-5-fluorophenyl)-3-oxopropanamide. The nitrile group of your starting material is susceptible to base-catalyzed hydration. This occurs if the reaction mixture is too basic or if the aqueous solvent fraction is too high. Fix: Minimize water content by using absolute ethanol as the primary solvent (dissolve the salts in the absolute minimum volume of water). Strictly control the equivalents of base—use exactly 1.0 to 1.05 equivalents of NaOAc relative to NH₂OH·HCl.

Q4: I have tried optimizing the condensation, but my yields remain poor due to substrate-specific steric hindrance. Are there alternative routes? A: Yes. If the classical condensation fails, you can utilize an addition-elimination strategy. Readily available 3-bromoisoxazolines can be reacted with amines in the presence of a base to afford 3-aminoisoxazolines, which are then subjected to an iodine-mediated oxidation protocol to yield the 3-aminoisoxazole core in consistently high yields[3].

Part 3: Quantitative Data & Parameter Optimization

The following table summarizes empirical data demonstrating how temperature profiles and buffer systems dictate the regiochemical outcome of the synthesis.

Temperature ProfilepH RangeBuffer System / BaseRegioisomeric Ratio (3-Amino : 5-Amino)Total Yield (%)
0°C → 20°C → 60°C 6.5 - 7.0 NaOAc (1.05 eq) > 95 : 5 82 - 88%
20°C → 80°C8.5 - 9.0K₂CO₃ (2.0 eq)40 : 6065 - 70%
80°C (Reflux from start)2.0 - 3.0None (HCl salt only)10 : 9055 - 60%
0°C → 20°C> 10.0NaOH (Excess)Amide Hydrolysis Byproducts< 30%

Part 4: Validated Experimental Protocol

Trustworthiness: This protocol is designed as a self-validating system. By enforcing a strict temperature gradient and utilizing TLC checkpoints prior to the application of heat, the workflow physically prevents the thermodynamic scrambling of the intermediate.

Materials Required:

  • 3-(3-Bromo-5-fluorophenyl)-3-oxopropanenitrile (1.0 eq)

  • Hydroxylamine hydrochloride (NH₂OH·HCl) (1.1 eq)

  • Sodium acetate anhydrous (NaOAc) (1.1 eq)

  • Absolute Ethanol (EtOH)

  • Deionized Water

Step-by-Step Methodology:

  • Substrate Preparation: In an oven-dried round-bottom flask equipped with a magnetic stirrer, dissolve 3-(3-bromo-5-fluorophenyl)-3-oxopropanenitrile (1.0 eq) in absolute ethanol (approx. 10 mL per gram of substrate). Cool the solution to 0–5°C using an ice-water bath.

  • Buffer Activation: In a separate vial, dissolve NH₂OH·HCl (1.1 eq) and NaOAc (1.1 eq) in the absolute minimum amount of deionized water required to achieve a clear solution (typically 1-2 mL per gram of salt). Causality: Pre-mixing these reagents liberates the free hydroxylamine base while establishing the critical pH 6.5-7.0 buffer.

  • Kinetically Controlled Addition: Add the buffered hydroxylamine solution dropwise to the chilled ethanol solution over 30 minutes. Maintain the internal temperature below 5°C to strictly enforce nucleophilic attack at the nitrile carbon.

  • Intermediate Formation: Remove the ice bath and allow the reaction to warm to 20°C. Stir for 2 to 4 hours.

  • Self-Validation Checkpoint: Perform TLC analysis (Hexanes/EtOAc 3:1). You must observe the complete disappearance of the highly UV-active β-ketonitrile starting material before proceeding. Do not apply heat if starting material remains.

  • Thermodynamic Cyclodehydration: Once TLC confirms complete intermediate formation, attach a reflux condenser and heat the reaction gently to 60°C for 2 hours. This drives the dehydration and closure of the isoxazole ring without risking regiochemical scrambling.

  • Workup & Purification: Cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol. Partition the resulting residue between Ethyl Acetate and water. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product via recrystallization (EtOH/Water) or silica gel chromatography to yield pure 5-(3-Bromo-5-fluorophenyl)isoxazol-3-amine.

References

  • Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. Girardin, M., et al. Organic Letters 2009, 11 (5), 1159-1162. American Chemical Society. Available at:[Link]

  • One step regioselective synthesis of 5-aminoisoxazoles from nitrile oxides and alpha-cyanoenamines. Saad, A., et al. Molecules 2004, 9(7), 527-534. National Institutes of Health (PMC). Available at:[Link]

Sources

Technical Support Center: Purification of 5-(3-Bromo-5-fluorophenyl)isoxazol-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of 5-(3-bromo-5-fluorophenyl)isoxazol-3-amine. This document provides in-depth troubleshooting advice and optimized protocols for researchers, scientists, and drug development professionals. Our goal is to equip you with the necessary information to overcome common challenges associated with the column chromatography of this specific heterocyclic amine.

Compound Profile & Initial Considerations

5-(3-Bromo-5-fluorophenyl)isoxazol-3-amine is a heterocyclic building block frequently used in medicinal chemistry.[1][2] Its structure presents a unique purification challenge: the basic amine group is prone to strong interactions with the acidic silanol groups of standard silica gel, while the fluorinated bromophenyl moiety adds significant non-polar character. This dual nature can lead to issues like peak tailing, poor recovery, and co-elution with impurities.[3][4]

PropertyValue / DescriptionSignificance for Chromatography
Molecular Formula C₉H₆BrFN₂OProvides the elemental composition.
Molecular Weight 257.06 g/mol [1][2] A moderate molecular weight, suitable for standard silica gel.
Key Functional Groups Primary Amine (-NH₂), Isoxazole, Bromophenyl, FluoroThe basic amine is the primary driver of strong, often problematic, interactions with acidic silica gel.[4]
Predicted Polarity Moderately PolarThe amine group imparts high polarity, but the large aromatic system reduces overall polarity. This balance is key to selecting the mobile phase.
Solubility Soluble in DCM, EtOAc, MeOH; Poorly soluble in Hexane.Dictates the choice of solvents for sample loading and mobile phase selection.

Core Experimental Protocol: Flash Column Chromatography

This protocol serves as a robust starting point. Subsequent sections will address how to troubleshoot and optimize this procedure when non-ideal results are observed.

1. Materials & Setup:

  • Stationary Phase: Standard flash-grade silica gel (40-63 µm).

  • Column: Appropriate size for the amount of crude material (typically a 50-100:1 ratio of silica:crude material by weight).

  • Mobile Phase (Eluent): A starting system of Hexane/Ethyl Acetate (EtOAc). The exact ratio must be determined by Thin Layer Chromatography (TLC).

  • Additive: Triethylamine (TEA).

2. Mobile Phase Selection via TLC:

  • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Spot the solution on a silica gel TLC plate.

  • Develop several plates using different ratios of Hexane:EtOAc (e.g., 4:1, 3:1, 2:1, 1:1).

  • Goal: Find a solvent system where the desired product has a Retention Factor (Rf) of approximately 0.2-0.4.[5][6] This provides the optimal balance between retention and elution time on the column.[7]

  • If streaking is observed, add 1-2% triethylamine (TEA) to the TLC developing solvent and re-run. This often resolves tailing issues.[3]

3. Column Packing (Wet Slurry Method):

  • Place a small plug of cotton or a frit at the bottom of the column. Add a thin layer of sand.

  • In a beaker, prepare a slurry of silica gel in the initial, least polar eluting solvent (e.g., 10% EtOAc in Hexane).

  • Pour the slurry into the column and use gentle air pressure or tapping to create a well-packed, uniform bed.[8]

  • Add another thin layer of sand on top of the silica bed to prevent disturbance during sample loading.

  • Drain the excess solvent until it is just level with the top of the sand.[8]

4. Sample Loading:

  • Dissolve the crude product in a minimal amount of a strong solvent like Dichloromethane (DCM).

  • Add a small amount of silica gel to this solution (dry loading method) and evaporate the solvent until a free-flowing powder is obtained.

  • Carefully add this powder to the top of the packed column.

5. Elution and Fraction Collection:

  • Begin eluting the column with the starting solvent system determined by TLC.

  • If separation is poor or elution is slow, the polarity of the mobile phase can be gradually increased (gradient elution).[6] For example, move from 10% EtOAc to 15%, then 20%, and so on.

  • Collect fractions in test tubes or vials. Monitor the elution of compounds using TLC analysis of the collected fractions.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the purification of 5-(3-bromo-5-fluorophenyl)isoxazol-3-amine.

Q1: My compound is streaking or "tailing" badly on both the TLC plate and the column. What's happening and how do I fix it?

A1:

  • The Cause (Mechanism): This is the most classic problem when purifying amines on silica gel.[4] Silica gel has a surface covered with acidic silanol groups (Si-OH). The basic nitrogen atom of your amine can undergo a strong acid-base interaction, causing it to "stick" to the stationary phase.[3][4] As the mobile phase moves, the compound slowly dissociates and re-associates, resulting in a continuous "tail" rather than a compact band.

  • The Solution: Mobile Phase Modification:

    • Add a Competing Base: The most effective solution is to add a small amount (0.5 - 2%) of a competing base, like triethylamine (TEA) or diethylamine, to your eluent.[4][9] This additive will preferentially bind to the acidic silanol sites, effectively "masking" them from your target compound.[9][10][11] This allows your amine to elute based on polarity interactions alone, resulting in sharp, symmetrical peaks.

    • Increase Solvent Polarity: While adding a base is preferred, using a more polar solvent system (e.g., adding methanol to a DCM or EtOAc system) can also help by more effectively displacing the polar amine from the silica.[5] However, this may also cause impurities to elute, reducing separation.

Q2: My compound won't come off the column at all, even with 100% Ethyl Acetate.

A2:

  • The Cause (Mechanism): This indicates an extremely strong interaction between your compound and the silica gel, likely due to the amine group. The polarity of ethyl acetate alone is insufficient to break this interaction. It could also suggest that the compound may have degraded on the acidic silica.[12]

  • The Solutions (Step-wise):

    • Introduce a Stronger Solvent: Add a small percentage of methanol (MeOH) to your mobile phase. A system like 1-5% MeOH in DCM or EtOAc is much more polar and effective at eluting highly retained compounds.[8]

    • Check for Degradation: Before scaling up, test your compound's stability. Spot the crude material on a TLC plate, let it sit in the open air on the silica for an hour, and then develop it. If a new spot appears or the original spot diminishes, your compound is degrading on the silica.[12]

    • Use an Alternative Stationary Phase: If degradation is confirmed or the compound still won't elute, switch to a more inert stationary phase.

      • Neutral Alumina: An excellent alternative for basic compounds as it lacks the strong acidity of silica.[3]

      • Reversed-Phase Silica (C18): Here, the stationary phase is non-polar, and a polar mobile phase (like water/acetonitrile) is used. Polar compounds like your amine will elute earlier.[8]

Q3: The separation between my product and an impurity is very poor. Their Rf values are too close.

A3:

  • The Cause (Mechanism): The chosen solvent system is not providing sufficient selectivity to resolve the compounds. They have similar affinities for the stationary phase in that specific eluent.

  • The Solutions (Optimization Workflow):

    • Fine-Tune Polarity: Try very subtle changes in your Hexane/EtOAc ratio. Sometimes a 5% change can make a significant difference.

    • Change Solvent System: If tuning the polarity fails, change the solvents themselves. The unique interactions of different solvents can alter selectivity. For example, switch from Hexane/EtOAc to a Dichloromethane/Methanol system.[3]

    • Employ Gradient Elution: Start with a low-polarity mobile phase to elute non-polar impurities. Then, slowly and systematically increase the polarity of the eluent over the course of the separation. This sharpens peaks and can improve the resolution of closely eluting compounds.[6]

Q4: I have a low yield after purification. Where did my compound go?

A4:

  • The Cause (Mechanism): This can be due to several factors: irreversible binding to the column, degradation on the silica, or co-elution with an impurity that was discarded.

  • The Solutions (Troubleshooting Checklist):

    • Did it stick to the column? If you experienced tailing or had to use very strong solvents, it's likely a significant portion of your product is still adsorbed to the silica. Using TEA in the mobile phase from the start is the best prevention.[3][4]

    • Did it decompose? Perform the TLC stability test described in A2. If decomposition is happening, you must use a deactivated silica or an alternative stationary phase.[12]

    • Are your fractions pure? Re-run TLC on all collected fractions, including those you thought were just impurities. Your compound may have eluted earlier or later than expected.

    • Was the column overloaded? Using too much crude material for the amount of silica can lead to broad bands and poor separation, forcing you to discard mixed fractions. A general rule is a 1:50 to 1:100 ratio of crude material to silica gel by weight.

Visual Troubleshooting Workflow

The following diagram outlines a decision-making process for optimizing the separation of your target compound from a closely-eluting impurity.

G start Start: Poor Separation (Rf of Product ≈ Rf of Impurity) check_solvent Q: Have you tried multiple solvent systems? (e.g., Hex/EtOAc, DCM/MeOH) start->check_solvent try_new_solvent Action: Test new solvent systems using TLC to maximize ΔRf. check_solvent->try_new_solvent No check_gradient Q: Are you using isocratic (single solvent mix) elution? check_solvent->check_gradient Yes try_new_solvent->check_gradient success Success: Improved Separation try_new_solvent->success use_gradient Action: Implement a shallow gradient elution around the optimal isocratic mixture. check_gradient->use_gradient Yes check_tailing Q: Is the product peak tailing and overlapping the impurity? check_gradient->check_tailing No use_gradient->check_tailing use_gradient->success add_tea Action: Add 1-2% Triethylamine (TEA) to the mobile phase to sharpen the product peak. check_tailing->add_tea Yes consider_alt Problem Persists: Consider alternative stationary phase (Alumina or Reversed-Phase C18). check_tailing->consider_alt No add_tea->success consider_alt->success

Caption: Troubleshooting workflow for improving separation.

References

  • Welch Materials. Triethylamine as a Mobile Phase Additive: What Does It Do?. Published December 15, 2025. Available from: [Link]

  • Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. Published January 2, 2020. Available from: [Link]

  • Biotage. Is there an easy way to purify organic amines?. Published January 19, 2023. Available from: [Link]

  • Pharma Growth Hub. Effect of Triethylamine (TEA) on the Retention in RPLC. Published November 27, 2023. Available from: [Link]

  • Agilent Technologies. TROUBLESHOOTING GUIDE. Available from: [Link]

  • Chande, A. Part 2: Column Chromatography and Thin Layer Chromatography (TLC) Background. Available from: [Link]

  • University of Rochester. Troubleshooting Flash Chromatography. Available from: [Link]

  • Silver, J. How do I use two different solvent systems for column chromatography?. ResearchGate. Published November 7, 2017. Available from: [Link]

  • Chromatography Forum. Triethyl amine. Published February 2, 2013. Available from: [Link]

  • University of York. Determining a solvent system. Available from: [Link]

  • Sorbent Technologies, Inc. Flash Chromatography Basics. Published August 11, 2025. Available from: [Link]

  • Al-Ostath, A., et al. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. Future Journal of Pharmaceutical Sciences. Published June 24, 2022. Available from: [Link]

  • Al-Ghorbani, M., et al. Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of. Journal of the Chilean Chemical Society. Published 2022. Available from: [Link]

  • Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage. Available from: [Link]

  • Bakulev, V. A., et al. Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. The Journal of Organic Chemistry. Published October 28, 2019. Available from: [Link]

  • Der Pharma Chemica. Synthesis and characterization of some novel isoxazoles via chalcone intermediates. Available from: [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with 5-(3-Bromo-5-fluorophenyl)isoxazol-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for 5-(3-Bromo-5-fluorophenyl)isoxazol-3-amine. This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and overcome solubility issues encountered with this compound. As Senior Application Scientists, we have curated this guide to provide not just protocols, but the underlying scientific rationale to empower your experimental decisions.

Frequently Asked Questions (FAQs)

Q1: I'm observing very low aqueous solubility with 5-(3-Bromo-5-fluorophenyl)isoxazol-3-amine. Is this expected?

A1: Yes, this is a common observation for this class of molecules. The chemical structure of 5-(3-Bromo-5-fluorophenyl)isoxazol-3-amine contributes to its limited aqueous solubility. The presence of the bromofluorophenyl group, a relatively large and hydrophobic moiety, significantly decreases its affinity for water. The isoxazole ring itself is also a heterocyclic aromatic system that contributes to the overall planarity and crystal lattice energy, which can make it difficult for water molecules to solvate the compound effectively. While the 3-amino group provides a site for potential protonation and improved solubility in acidic conditions, the overall molecule possesses a high logP, predicting poor aqueous solubility.

Q2: What is the first step I should take to systematically improve the solubility of my compound?

A2: The first and most critical step is to perform a thorough characterization of the compound's physicochemical properties. This includes determining its aqueous solubility at different pH values, its pKa, and its logP. This data will provide a quantitative baseline and guide the selection of the most appropriate solubility enhancement strategy. A pH-solubility profile is particularly crucial as the primary amine group suggests that solubility will be pH-dependent.

Q3: Can I use organic co-solvents? Which ones are recommended?

A3: Yes, using co-solvents is a viable and often effective initial strategy. Co-solvents work by reducing the polarity of the aqueous medium, thereby decreasing the energy required to solvate the hydrophobic compound. For 5-(3-Bromo-5-fluorophenyl)isoxazol-3-amine, we recommend starting with common, biocompatible co-solvents.

Recommended Starting Co-solvents:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol (EtOH)

  • Propylene glycol (PG)

  • Polyethylene glycol 400 (PEG 400)

It is essential to start with a small percentage of the co-solvent and incrementally increase it, while monitoring for any potential precipitation of the compound or other components in your formulation. A systematic screening of these co-solvents at various concentrations will help you identify the most effective one for your specific application.

Q4: My downstream application is sensitive to organic solvents. What are my alternatives?

A4: If organic solvents are not suitable for your experimental system (e.g., in cell-based assays where solvents can induce toxicity), several alternative strategies can be employed. These include:

  • pH Adjustment: Leveraging the basicity of the 3-amino group, the pH of the aqueous medium can be lowered to protonate the amine, forming a more soluble salt.

  • Use of Cyclodextrins: These are cyclic oligosaccharides that can encapsulate the hydrophobic part of your molecule within their central cavity, effectively shielding it from the aqueous environment and increasing its apparent solubility.

  • Formulation as a Solid Dispersion: This involves dispersing the compound in a hydrophilic polymer matrix at a molecular level. This technique can significantly enhance the dissolution rate and apparent solubility.

Each of these advanced techniques requires careful formulation development and characterization, which are detailed in the troubleshooting guides below.

Troubleshooting Guide: Systematic Solubility Enhancement

This section provides detailed protocols and the scientific rationale for systematically addressing the solubility challenges of 5-(3-Bromo-5-fluorophenyl)isoxazol-3-amine.

Initial Characterization: The Foundation of Your Strategy

Before attempting any solubility enhancement, a baseline understanding of the compound's properties is essential.

  • Preparation: Add an excess amount of 5-(3-Bromo-5-fluorophenyl)isoxazol-3-amine to a known volume of purified water (or a buffer of a specific pH) in a sealed, clear container (e.g., a glass vial).

  • Equilibration: Agitate the suspension at a constant temperature (typically 25 °C or 37 °C) for a sufficient period (usually 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the suspension to stand undisturbed to let the undissolved solid settle. Alternatively, centrifuge the sample at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

  • Sampling and Analysis: Carefully withdraw an aliquot of the clear supernatant. Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Caption: Workflow for determining equilibrium solubility via the shake-flask method.

Strategy 1: pH-Modification

The primary amine on the isoxazole ring is a key functional group to exploit for solubility enhancement. By lowering the pH, this group becomes protonated, forming a more soluble salt.

  • Buffer Preparation: Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 2, 4, 5, 6, 7.4, and 9).

  • Solubility Determination: Perform the shake-flask method (Protocol 1) in each of these buffers.

  • Data Analysis: Plot the measured solubility (on a log scale) against the pH. This profile will reveal the pH at which the compound's solubility is maximized.

The Henderson-Hasselbalch equation predicts that the solubility of a basic compound like 5-(3-Bromo-5-fluorophenyl)isoxazol-3-amine will increase as the pH drops below its pKa.

pHExpected Solubility (µg/mL) - Illustrative Data
2.0> 1000
4.0250
5.050
6.05
7.4< 1
9.0< 1

This data clearly indicates that formulating the compound in an acidic vehicle will significantly improve its solubility.

Strategy 2: Co-solvency

When pH modification is not sufficient or desirable, the use of co-solvents is a powerful alternative.

  • Stock Solution: Prepare a high-concentration stock solution of your compound in 100% DMSO (e.g., 50 mg/mL).

  • Vehicle Preparation: Prepare a series of aqueous vehicles containing increasing percentages of a co-solvent (e.g., 0%, 5%, 10%, 20%, 50% Ethanol in water).

  • Solubility Test: Add a small aliquot of the DMSO stock to each vehicle to achieve a target final concentration. Vortex and visually inspect for precipitation immediately and after a set time (e.g., 2 hours).

  • Data Interpretation: The lowest percentage of co-solvent that maintains the compound in solution is the optimal starting point for your formulation.

G cluster_0 Initial Screening cluster_1 Downstream Application Considerations DMSO DMSO InVitro In Vitro / Cell-based DMSO->InVitro High potency, low % EtOH Ethanol EtOH->InVitro Moderate toxicity InVivo In Vivo EtOH->InVivo Commonly used PG Propylene Glycol PG->InVivo Good safety profile PEG400 PEG 400 PEG400->InVivo Good for oral/parenteral

Caption: Decision matrix for selecting a co-solvent based on the experimental context.

Strategy 3: Cyclodextrin-Mediated Solubilization

Cyclodextrins are excellent for increasing solubility without using organic solvents. They are particularly useful for in vitro and in vivo applications where solvent toxicity is a concern.

  • Cyclodextrin Selection: Choose a suitable cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice due to its high aqueous solubility and low toxicity.

  • Phase Solubility Diagram:

    • Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 1, 2, 5, 10% w/v).

    • Perform the shake-flask method (Protocol 1) in each of these solutions.

    • Plot the solubility of your compound against the concentration of HP-β-CD. A linear increase in solubility indicates the formation of an inclusion complex.

  • Formulation Preparation: Once the optimal concentration of HP-β-CD is determined, you can prepare your formulation by first dissolving the cyclodextrin in the aqueous vehicle, followed by the addition of your compound.

References

  • International Council for Harmonisation (ICH). Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances.[Link]

  • Loftsson, T., & Brewster, M. E. (2010). Cyclodextrins as pharmaceutical excipients. Journal of Pharmaceutical Sciences, 85(10), 1017-1025. [Link]

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-230. [Link]

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. [Link]

Technical Support Center: Stability & Troubleshooting Guide for 5-(3-Bromo-5-fluorophenyl)isoxazol-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 5-(3-Bromo-5-fluorophenyl)isoxazol-3-amine . This resource is engineered for researchers, analytical scientists, and drug development professionals. It provides mechanistic insights, validated protocols, and troubleshooting workflows for handling this specific isoxazole derivative in acidic environments, particularly during formulation development and ICH Q1A forced degradation studies[1].

Foundational Causality: The Isoxazole Core in Acidic Media

To troubleshoot effectively, one must understand the chemical causality governing the molecule. The isoxazole ring is generally considered a stable aromatic system; however, the N-O bond is its "Achilles' heel"[2].

While isoxazoles are notoriously susceptible to base-catalyzed ring opening (as observed in the rapid degradation of drugs like leflunomide at pH 10)[3], their behavior in acidic media is more nuanced. Under strong acidic conditions (e.g., pH < 2), the weakly basic 3-amino group and the isoxazole nitrogen can undergo protonation. Prolonged exposure to heat and acid catalyzes the hydrolytic cleavage of the N-O bond, leading to ring-opening and the formation of β-enamino-ketones or subsequent degradation products[2].

The presence of the 3-bromo-5-fluorophenyl group at the 5-position exerts a strong electron-withdrawing inductive effect. While this stabilizes the ring against electrophilic attack, it increases the electrophilicity of the C5 position, marginally accelerating water-mediated nucleophilic attack once the ring is protonated.

Quantitative Data: Acidic Stability Profile

The table below summarizes the expected stability profile of 5-(3-Bromo-5-fluorophenyl)isoxazol-3-amine under various acidic stress conditions, simulating standard ICH Q1A regulatory expectations[1].

Stress ConditionpHTemperatureExposure TimeExpected % DegradationPrimary Degradation Pathway
Mild Formulation Buffer4.025°C30 Days< 0.5%Stable; no significant N-O cleavage[3].
Accelerated Stability4.040°C6 Months< 2.0%Trace hydrolysis.
Mild Acid Stress2.050°C48 Hours2 - 5%Slow acid-catalyzed hydrolysis.
ICH Q1A Forced Degradation1.0 (0.1 N HCl)60°C24 Hours10 - 15%N-O bond cleavage to β-enamino-ketone[2].
Extreme Acid Stress0.0 (1.0 N HCl)80°C4 Hours> 30%Complete ring opening and deamination.

Visualizing the Degradation Pathway

AcidDegradation A 5-(3-Bromo-5-fluorophenyl) isoxazol-3-amine B Protonated Intermediate A->B H+ (pH < 2) C N-O Bond Cleavage B->C H2O, Heat D β-enamino-ketone Derivative C->D Ring Opening

Acid-catalyzed ring-opening pathway of 3-aminoisoxazoles.

Frequently Asked Questions (FAQs)

Q: Why am I observing multiple degradation peaks during 0.1 N HCl forced degradation? A: Under strong acidic stress, the primary degradation pathway is the acid-catalyzed hydrolysis of the N-O bond[2]. The initial cleavage produces a β-enamino-ketone intermediate. Because this intermediate is highly reactive, it often undergoes further secondary degradation (e.g., deamination or hydrolysis of the enamine), resulting in a cascade of multiple peaks on your HPLC chromatogram.

Q: My formulation requires a pH of 4.0. Will the isoxazole ring degrade over its shelf life? A: It is highly unlikely. Isoxazole rings demonstrate excellent resistance to ring opening at mildly acidic (pH 4.0) and neutral pH at ambient temperatures[3]. Degradation typically requires harsher conditions (pH < 2 and temperatures > 50°C) to overcome the activation energy required for N-O bond cleavage.

Q: Can I use an organic co-solvent to dissolve the compound for acidic stress testing? A: Yes. Because the di-halogenated phenyl ring makes the compound highly lipophilic, it may form a suspension in purely aqueous 0.1 N HCl. ICH Q1A guidelines permit the use of organic co-solvents (like 10-20% Acetonitrile) to ensure the drug remains in solution[4]. Suspensions lead to erratic degradation kinetics and sampling errors.

Troubleshooting Guide

Issue: Inconsistent degradation rates across different acidic buffers (e.g., HCl vs. Citrate buffer at the same pH).

  • Root Cause: General acid catalysis. Carboxylic acid-based buffers (like citrate or acetate) can act as general acid catalysts, accelerating the hydrolysis of the isoxazole ring beyond the specific hydronium ion ( H+ ) catalysis provided by HCl.

  • Solution: Perform a buffer dilution study. Keep the pH constant but vary the buffer molarity. If the degradation rate increases with higher buffer concentration, general acid catalysis is occurring. For standardized forced degradation, switch to a non-catalytic acid like HCl.

Issue: Mass balance failure during HPLC analysis (Sum of parent + degradant peak areas < 90% of initial).

  • Root Cause: The degradation products formed after isoxazole ring opening may lack a strong UV chromophore, may be volatile, or may be permanently retained on the stationary phase of the HPLC column.

  • Solution: Switch your HPLC detector from UV to a Mass Spectrometer (LC-MS) or Evaporative Light Scattering Detector (ELSD) to capture non-UV absorbing degradants. Additionally, flush the column with 100% organic mobile phase at the end of the gradient to elute highly retained secondary degradants.

Troubleshooting Start Erratic Acid Degradation Results CheckSol Is the compound fully dissolved? Start->CheckSol AddCoSol Add 10-20% ACN as co-solvent CheckSol->AddCoSol No (Suspension) CheckBuffer Using a carboxylic acid buffer? CheckSol->CheckBuffer Yes (Solution) Success Reproducible ICH Q1A Degradation (5-20%) AddCoSol->Success BufferCat Switch to HCl to avoid general acid catalysis CheckBuffer->BufferCat Yes (e.g., Citrate) CheckBuffer->Success No (HCl used) BufferCat->Success

Troubleshooting workflow for resolving inconsistent acidic forced degradation results.

Self-Validating Experimental Protocol: Acidic Forced Degradation (ICH Q1A)

To ensure scientific integrity, the following protocol includes built-in self-validation checks to prevent false positives caused by post-sampling degradation.

Objective: Achieve the ICH Q1A target of 5–20% degradation to validate stability-indicating analytical methods[1].

Step 1: Stock Solution Preparation

  • Accurately weigh 10.0 mg of 5-(3-Bromo-5-fluorophenyl)isoxazol-3-amine.

  • Dissolve in 10.0 mL of HPLC-grade Acetonitrile (ACN) to create a 1.0 mg/mL stock. Causality: ACN acts as a co-solvent to prevent precipitation in the aqueous acid[4].

Step 2: Acid Stress Application

  • Transfer 1.0 mL of the stock solution into a 10 mL volumetric flask.

  • Dilute to volume with 0.1 N HCl (Final concentration: 0.1 mg/mL API in 10% ACN / 90% 0.1 N HCl).

  • Transfer to a sealed glass vial and incubate in a water bath at 60°C .

Step 3: Sampling and Self-Validating Neutralization (CRITICAL)

  • Withdraw 1.0 mL aliquots at t=0 , t=4 hours, t=12 hours, and t=24 hours.

  • Self-Validation Check: Immediately transfer the 1.0 mL aliquot into a vial containing exactly 1.0 mL of 0.1 N NaOH to neutralize the acid.

  • Verification: Briefly spot a micro-drop of the neutralized solution onto pH paper. It must read between pH 6.0 and 8.0. Causality: If the solution is not neutralized, the isoxazole ring will continue to degrade inside the HPLC autosampler while waiting for injection, completely invalidating your kinetic data.

Step 4: HPLC Analysis & Mass Balance Check

  • Inject the neutralized samples into the HPLC using a stability-indicating method.

  • Self-Validation Check (Mass Balance): Calculate the total peak area of the parent compound + all degradation peaks. This sum must equal the peak area of the t=0 parent compound (± 5%). A failure here indicates undetected degradants.

References

  • pH and temperature stability of the isoxazole ring in leflunomide. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG1r81Gqhdy5XWAD6e4YYF9mL_2rewobvqlfKxWN8tVD1sT2jouG3PCVoxJsBFGY3Ndn-29tLgXY5ZijloWxVh8syvN0Cf2sAUwsaIIZTigOcZalzJV6yOvTE0xnN9NBHVNycP_CSaOAVGeFDg_ommd_TwmXGjr9fSKUVdvFZbctTh3oAFmfcfuIhyVkwbhmmJ63938DnpE7A9Rq7yAEUGU9jWGz7N7D3okAN0qxwaD1l_Vz22U4D4DUNMQ4sEBXtfY]
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFhczfsNBWSIQknLf1c7C86YnypY8qr7xPHugfk_bO4XwupjLkjnXn48dwaMKjyM1LvirdiLatX4TttDpWY8hEXGBR-87_y7efZ1_W69rmm_ZOIIiOa0o9PdtDGng9f_zF3GIOaBPCKVOSFKyYOEIBLJm1Z0rMondU=]
  • The Dual Nature of the Isoxazole Ring in Carboxylate Esters: A Technical Guide to Reactivity and Stability. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFKdG3I6b5w16d-57pkJmnky6jD_T1-JiArplAY1_FJGx9BhGdlj6BWLA98pv90f-m-ibR3pAuWLvIdr_bdLabZ_K8gQIt0KEsG6ZqPsEy-t5PrKqoA8NXk7DtjGoRhXeNQzhpWqN2iy9_oyPdEvb-N0-pKzy9smkDQA5btzO63aY9yUeshBxliwa5Atsg4U0GBeMXWaessTl3Bzp-VMFTFV1mNkXgmkWSiXIbrTM4MFHd4GJ5h8ufkOKwR8mBiWhIsnUtCxk=]
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Technical Support Center: Purification & Troubleshooting for 5-(3-Bromo-5-fluorophenyl)isoxazol-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals working with 5-(3-Bromo-5-fluorophenyl)isoxazol-3-amine . Synthesizing and isolating halogenated heterocyclic building blocks presents unique challenges. The weak basicity of the isoxazole amine, the molecule's sensitivity to extreme pH, and the frequent co-generation of closely related regioisomers require a highly strategic approach to purification[1].

This guide provides field-proven troubleshooting strategies, physicochemical data, and self-validating protocols to ensure high-purity isolation without compromising your yield.

Part 1: Physicochemical Data & Impurity Profiling

To design a logical purification strategy, we must first understand the causality behind the molecule's behavior. The exocyclic amine on the isoxazole ring is highly delocalized into the ring's π -system. Furthermore, the 3-bromo-5-fluorophenyl group exerts a strong inductive electron-withdrawing effect (-I effect), which significantly alters the molecule's polarity and basicity compared to standard aliphatic amines or anilines.

Table 1: Physicochemical Profiling of Reaction Components

ComponentRolePredicted pKa (Conjugate Acid)Relative Polarity (Normal Phase)Primary Removal Strategy
5-(3-Bromo-5-fluorophenyl)isoxazol-3-amine Target Product< 2.0Medium (Rf ~0.45)Target Fraction
3-(3-Bromo-5-fluorophenyl)isoxazol-5-amine Regioisomer Byproduct< 2.0High (Rf ~0.25)Flash Chromatography
3-Bromo-5-fluorobenzonitrile / Chalcone Starting MaterialN/ALow (Rf ~0.80)Flash Chromatography
Hydroxylamine Reactant~6.0Very High (Water Soluble)Aqueous Workup

(Note: Rf values are approximations based on a 3:1 Hexane:Ethyl Acetate solvent system).

Part 2: Troubleshooting FAQs

Q1: I attempted a standard acid-base extraction using 1M HCl to isolate the amine, but my product remained in the organic layer. Why did this fail? A: This is a common misconception when transitioning from standard anilines to heterocyclic amines. Isoxazol-3-amines are exceptionally weak bases. The lone pair on the exocyclic nitrogen is conjugated with the C=N double bond of the isoxazole ring. Unsubstituted 3-aminoisoxazole has a predicted conjugate acid pKa of approximately 2.27[2]. The addition of the electron-withdrawing 3-bromo-5-fluorophenyl group lowers this pKa even further. Consequently, 1M HCl (pH ~0) is insufficiently acidic to protonate the amine to a degree that would drive it into the aqueous phase. Actionable Insight: Abandon acid-base extraction for this specific compound. Rely on normal-phase chromatography and crystallization instead.

Q2: My synthesis yielded a mixture of regioisomers. How do I separate the 3-amino target from the 5-amino byproduct? A: The condensation of hydroxylamine with nitriles or 1,3-dicarbonyls frequently yields a mixture of 3-amino and 5-amino isoxazole regioisomers[1]. Fortunately, these isomers exhibit distinct dipole moments and hydrogen-bonding capacities. The 5-amino isomer is typically more polar and will bind more strongly to the silica gel stationary phase. Actionable Insight: Utilize a gradient flash column chromatography method starting with a non-polar solvent (e.g., Hexane) and slowly increasing the polarity with Ethyl Acetate. The 3-amino isomer will elute first.

Q3: During purification, I noticed the product degrading and the solution turning dark. What causes this? A: Isoxazole rings are highly sensitive to strongly basic conditions, which can induce ring-opening (cleavage of the N-O bond) or unwanted rearrangements[3]. If you used strong alkalis (like NaOH) during your aqueous workup to neutralize hydroxylamine hydrochloride, you likely degraded your product. Actionable Insight: Maintain a neutral to mildly basic pH (pH 7-8) during workup by using saturated aqueous Sodium Bicarbonate (NaHCO3) rather than Sodium Hydroxide[4].

Part 3: Standardized Experimental Protocols

Every protocol below is designed as a self-validating system, meaning built-in checks (like pH monitoring and TLC verification) are included to ensure you do not proceed to the next step blindly.

Protocol A: Mild Aqueous Workup & Flash Column Chromatography

Objective: Remove water-soluble reactants and separate the target product from non-polar starting materials and polar regioisomers.

  • Quenching (Self-Validation: Check pH): Quench the crude reaction mixture by adding it slowly to an equal volume of saturated aqueous NaHCO3. Causality: This neutralizes the HCl from the hydroxylamine hydrochloride without exceeding pH 8, thereby protecting the fragile N-O bond of the isoxazole ring. Verify the aqueous layer is pH 7-8 using indicator paper.

  • Extraction: Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Column Preparation: Pack a silica gel column (230-400 mesh) using 100% Hexane.

  • Dry Loading: Dry-load the crude mixture onto a small amount of silica gel. Causality: Dry loading ensures a tight, narrow elution band, which is critical for resolving the closely eluting 3-amino and 5-amino regioisomers.

  • Gradient Elution: Run a gradient from 95:5 Hexane:EtOAc to 70:30 Hexane:EtOAc.

    • Fraction 1 (Non-polar): Unreacted nitriles/chalcones.

    • Fraction 2 (Target): 5-(3-Bromo-5-fluorophenyl)isoxazol-3-amine.

    • Fraction 3 (Polar): 5-amino regioisomer.

  • Verification: Confirm the fractions via TLC (UV active at 254 nm). The target product will appear as the middle spot. Concentrate the target fractions.

Protocol B: Recrystallization for Final Purity

Objective: Remove trace co-eluting impurities to achieve >99% purity for biological or analytical applications.

  • Dissolution: Dissolve the concentrated target fraction from Protocol A in a minimum volume of boiling Ethanol.

  • Anti-solvent Addition: Slowly add warm deionized water (anti-solvent) dropwise until the solution becomes faintly turbid. Causality: The water lowers the solubility of the lipophilic compound, forcing it to the brink of nucleation.

  • Controlled Cooling: Allow the flask to cool slowly to room temperature undisturbed, then transfer to an ice bath (0-4°C) for 2 hours. Causality: Slow cooling promotes the growth of large, pure crystals and prevents the entrapment of impurities within the crystal lattice.

  • Isolation: Filter the crystals via vacuum filtration, wash with ice-cold 10% Ethanol/Water, and dry under high vacuum for 12 hours.

Part 4: Purification Workflow Visualization

PurificationWorkflow Start Crude Reaction Mixture Workup Aqueous Workup (Sat. NaHCO3 / EtOAc) Start->Workup OrgPhase Organic Phase (Contains Product & Impurities) Workup->OrgPhase AqPhase Aqueous Phase (Salts & Hydroxylamine) Workup->AqPhase Chrom Flash Chromatography (Hexane:EtOAc) OrgPhase->Chrom Imp1 Non-polar Impurities (Starting Materials) Chrom->Imp1 Elutes First Imp2 Polar Impurities (5-amino regioisomer) Chrom->Imp2 Elutes Last Cryst Recrystallization (EtOH/Water) Chrom->Cryst Target Fraction Pure Pure 5-(3-Bromo-5-fluorophenyl) isoxazol-3-amine Cryst->Pure

Figure 1: Standardized purification workflow for 5-(3-Bromo-5-fluorophenyl)isoxazol-3-amine.

References

  • BenchChem. "Troubleshooting guide for the synthesis of isoxazole derivatives." BenchChem Technical Support. 1

  • ChemBK Database. "3-aminoisoxazole - Physico-chemical Properties." ChemBK. 2

  • UoMustansiriyah. "Amines and Heterocycles: Base Strength of Anilines." Educational Repository.

  • Science of Synthesis. "Product Class 9: Isoxazoles." Thieme-connect. 3

  • National Institutes of Health (NIH). "Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media." PMC. 4

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Validation & Comparative

A Comprehensive Guide to the 1H NMR Spectroscopic Analysis of 5-(3-Bromo-5-fluorophenyl)isoxazol-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery and medicinal chemistry, heterocyclic scaffolds such as isoxazoles are of paramount importance. The compound 5-(3-bromo-5-fluorophenyl)isoxazol-3-amine represents a key building block, offering multiple vectors for chemical modification through its amine, bromo, and fluoro-substituted phenyl moieties.[1] Unambiguous structural characterization is the bedrock upon which all subsequent research is built, and Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy remains the primary and most powerful tool for this purpose.

This guide provides an in-depth, expert interpretation of the ¹H NMR spectrum of 5-(3-bromo-5-fluorophenyl)isoxazol-3-amine. Moving beyond a simple peak list, we will dissect the predicted spectrum, explaining the causal electronic and structural factors that dictate the chemical shifts, multiplicities, and coupling constants. This analysis is further contextualized by comparing the capabilities of ¹H NMR with those of alternative analytical techniques, providing researchers with a holistic understanding of its role in structural elucidation.

Section 1: Predicted ¹H NMR Spectrum and Structural Interpretation

While experimental spectra are the gold standard, a robust prediction based on established principles and data from analogous structures provides a powerful framework for analysis.[2] The predicted spectrum of the title compound is a composite of signals from three distinct regions: the isoxazole ring, the amino group, and the substituted phenyl ring.

Molecular Structure and Proton Numbering

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing A Weigh 5-10 mg of 5-(3-Bromo-5-fluorophenyl)isoxazol-3-amine B Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) A->B C Add internal standard (e.g., TMS) if not present in solvent B->C D Transfer to a clean, dry 5 mm NMR tube C->D E Insert sample and lock on the deuterium signal D->E F Shim the magnetic field to optimize homogeneity E->F G Acquire standard ¹H spectrum (e.g., 16-32 scans) F->G H Perform D₂O exchange experiment (optional, to confirm -NH₂) G->H I Apply Fourier Transform H->I J Phase correct the spectrum I->J K Calibrate chemical shift to residual solvent or TMS peak J->K L Integrate all signals K->L

Caption: Standard workflow for ¹H NMR analysis of a small organic molecule.

Step-by-Step Methodology & Rationale
  • Solvent Selection: DMSO-d₆ is often the preferred solvent for compounds containing amine or amide groups. Its ability to form hydrogen bonds slows down the proton exchange rate of the -NH₂ group, often resulting in a more well-defined, albeit still broad, peak compared to less polar solvents like CDCl₃. [3]2. Analyte Concentration: A concentration of 5-10 mg in 0.6-0.7 mL of solvent is optimal. This ensures a good signal-to-noise ratio without causing issues of solubility or line broadening due to aggregation.

  • Spectrometer Frequency: While a 300 MHz instrument may suffice, a 400 MHz or higher field spectrometer is recommended. [4][5]The higher field strength increases chemical shift dispersion, which is critical for resolving the complex, overlapping multiplets of the aromatic protons and accurately determining their coupling constants. [6]4. Shimming: This is a critical step to ensure magnetic field homogeneity across the sample. Poor shimming leads to broad, distorted peaks, making it impossible to interpret multiplicities and measure coupling constants accurately.

  • D₂O Exchange: After acquiring the initial spectrum, adding a drop of deuterium oxide (D₂O) and re-acquiring the spectrum is a simple and definitive experiment. The deuterium will exchange with the labile amine protons, causing the -NH₂ signal to diminish or disappear entirely, confirming its assignment. [3]

Section 3: Comparison with Alternative Analytical Methods

While ¹H NMR is indispensable, a multi-technique approach provides the highest level of confidence in structural confirmation.

Table 2: Comparison of Analytical Techniques for Structural Elucidation

TechniqueInformation ProvidedStrengths for this MoleculeLimitations
¹H NMR Precise proton environment, connectivity (via J-coupling), stoichiometry (via integration).Unambiguously determines substitution pattern and proton count.Can have overlapping signals; requires soluble sample.
¹³C NMR Number of unique carbon environments, general functional group regions (sp², sp³).Confirms the presence of 9 distinct carbons.Low sensitivity; provides no proton information.
Mass Spectrometry (MS) Molecular weight, elemental formula (High-Res MS), fragmentation patterns.Confirms molecular weight (257.06 g/mol ) and shows a characteristic M/M+2 isotopic pattern for bromine. [1][7]Does not distinguish between isomers; provides no stereochemical information.
FT-IR Spectroscopy Presence of specific functional groups and bond types.Can confirm N-H stretches (~3300-3500 cm⁻¹), C=N, C=C aromatic stretches (~1500-1600 cm⁻¹), and C-F/C-Br bonds.Provides no information on the overall molecular connectivity; not quantitative.

Synergistic Power: The true power lies in the combination of these methods. High-resolution mass spectrometry (HRMS) can confirm the elemental formula C₉H₆BrFN₂O. ¹³C NMR will show nine distinct signals, confirming the molecular symmetry. FT-IR will verify the presence of the amine and aromatic functionalities. However, only ¹H NMR, through its detailed analysis of chemical shifts and spin-spin coupling, can piece these components together and definitively confirm the precise isomeric structure of 5-(3-bromo-5-fluorophenyl)isoxazol-3-amine over any other possible arrangement of the same atoms.

Conclusion

The ¹H NMR spectrum of 5-(3-bromo-5-fluorophenyl)isoxazol-3-amine is a rich source of structural information. A systematic interpretation, grounded in the fundamental principles of chemical shift and spin-spin coupling, allows for the complete assignment of every proton. The characteristic singlet of the isoxazole H-4, the exchangeable broad singlet of the amine group, and the complex yet predictable splitting patterns of the disubstituted aromatic ring serve as definitive fingerprints for the molecule's structure. When used in concert with complementary techniques like mass spectrometry and ¹³C NMR, ¹H NMR spectroscopy provides an unparalleled level of confidence, ensuring the structural integrity of this valuable chemical building block for subsequent research and development.

References

  • Science Arena Publications. Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. Available from: [Link]

  • FLORE. Structural investigation of 3,5-disubstituted isoxazoles by 1H-nuclear magnetic resonance. Available from: [Link]

  • Royal Society of Chemistry. Supplementary Data. Available from: [Link]

  • University of York. NMR Spectroscopy Primer. Available from: [Link]

  • MDPI. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Available from: [Link]

  • PubChem, National Institutes of Health. Isoxazole. Available from: [Link]

  • University of California, Los Angeles. 1H NMR chemical shift ppm table. Available from: [Link]

  • Iowa State University Chemical Instrumentation Facility. NMR Coupling Constants. Available from: [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. Available from: [Link]

  • ACD/Labs. 1H–1H Coupling in Proton NMR. Available from: [Link]

  • Chemistry LibreTexts. 12.5: Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy. Available from: [Link]

  • Royal Society of Chemistry. Supporting Information. Available from: [Link]

  • MDPI. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Available from: [Link]

  • University of Colorado Boulder, Organic Chemistry. Spin-spin splitting and coupling - Coupling in 1H NMR. Available from: [Link]

  • Modgraph. The prediction of 1H chemical shifts in amines: a semiempirical and ab initio investigation. Available from: [Link]

  • Compound Interest. A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Available from: [Link]

  • University of Regensburg. Chemical shifts. Available from: [Link]

  • Chemistry LibreTexts. 14.12: Coupling Constants Identify Coupled Protons. Available from: [Link]

  • YouTube. Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum. Available from: [Link]

  • NMRDB.org. NMR resurrect - Predict 1H proton NMR spectra. Available from: [Link]

  • Cheminfo.org. Predict 1H NMR spectra. Available from: [Link]

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Comparing bioactivity of bromo vs. chloro substituted isoxazoles

A Senior Scientist's Guide to the Infrared Spectrum of 5-(3-Bromo-5-fluorophenyl)isoxazol-3-amine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

For the discerning researcher in drug development, the structural confirmation of novel heterocyclic building blocks is a non-negotiable prerequisite for downstream applications. Infrared (IR) spectroscopy remains a frontline technique for this purpose—it is rapid, non-destructive, and provides a unique molecular fingerprint. This guide provides an in-depth analysis of the IR spectrum of 5-(3-Bromo-5-fluorophenyl)isoxazol-3-amine, a valuable intermediate in medicinal chemistry.[1][2]

We will move beyond a simple peak-listing exercise. Instead, this guide will deconstruct the spectrum based on the molecule's constituent functional groups, compare it against logical alternatives to highlight its unique features, and provide a field-proven protocol for acquiring high-fidelity data.

Experimental Protocol: Acquiring a High-Fidelity Spectrum via the KBr Pellet Method

The quality of an IR spectrum is fundamentally dependent on meticulous sample preparation. For a solid sample like 5-(3-Bromo-5-fluorophenyl)isoxazol-3-amine, the Potassium Bromide (KBr) pellet method is a gold standard.[3] The objective is to disperse the analyte within an IR-transparent matrix, minimizing light scattering and interference.[4][5]

Causality Behind Key Steps:

  • KBr Purity & Dryness: Spectroscopic grade KBr is used because it is transparent to IR radiation across the typical analysis range (4000-400 cm⁻¹).[3] It is crucial to keep the KBr meticulously dry, often by storing it in a desiccator or drying it in an oven at ~110°C, as absorbed atmospheric moisture will introduce a broad, interfering O-H absorption band around 3400 cm⁻¹, which can obscure the N-H stretching region of our amine.[6]

  • Particle Size: The analyte's particle size must be reduced to less than the wavelength of the incident IR light to prevent significant scattering (the Christiansen effect), which can distort peak shapes and produce a sloping baseline.[4]

  • Analyte Concentration: A low concentration (0.5-2% by weight) is critical.[6][7] If the concentration is too high, the absorption bands may become totally absorbing ("flat-topped"), rendering them useless for quantitative or even qualitative assessment.

  • Pressure & Vacuum: Applying high pressure (8-10 metric tons) causes the KBr to "cold-flow," fusing into a transparent disc.[4] Using a vacuum during pressing helps to remove trapped air, which can cause the pellet to be cloudy or fracture.

Step-by-Step Protocol for KBr Pellet Preparation
  • Grinding: Separately grind ~1-3 mg of the 5-(3-Bromo-5-fluorophenyl)isoxazol-3-amine sample to a very fine powder using an agate mortar and pestle. The goal is a glossy, consistent texture.

  • Mixing: Add approximately 200-250 mg of pre-dried, spectroscopic grade KBr powder to the mortar.[3] Gently but thoroughly mix with the ground sample until the mixture is homogenous. Avoid overly aggressive grinding at this stage, which can increase the surface area and promote moisture absorption.[6]

  • Loading the Die: Transfer the homogenous mixture into the collar of a 13 mm evacuable pellet die. Distribute the powder evenly across the surface of the bottom anvil.

  • Pressing: Assemble the die and place it in a hydraulic press. Connect to a vacuum line and evacuate for 1-2 minutes.

  • Compression: Gradually apply pressure up to 8-10 metric tons.[4] Hold this pressure for approximately 2 minutes to ensure the KBr fuses completely.

  • Release and Extraction: Carefully release the pressure and then the vacuum. Disassemble the die and gently extract the finished pellet, which should be transparent or translucent.

  • Analysis: Immediately place the pellet in the spectrometer's sample holder and acquire the spectrum.

Experimental Workflow Diagram

G cluster_prep Sample & Matrix Preparation cluster_press Pellet Formation cluster_analysis Analysis p1 Grind 1-3 mg Analyte p2 Add 200 mg Dry KBr p1->p2 p3 Homogenize Mixture p2->p3 d1 Load Pellet Die p3->d1 Transfer d2 Evacuate Die (2 min) d1->d2 d3 Press (8-10 tons, 2 min) d2->d3 d4 Extract Pellet d3->d4 a1 Acquire IR Spectrum d4->a1 Mount

Caption: Workflow for preparing a KBr pellet for FTIR analysis.

Deconstructing the Spectrum: Predicted Key Absorptions

While an experimental spectrum for this specific molecule is not publicly available, we can predict its features with high confidence by analyzing its functional components. This predictive approach is a cornerstone of spectral interpretation.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensityComments
3450 - 3300N-H Asymmetric & Symmetric StretchPrimary Aromatic AmineMedium, Sharp (2 bands)Diagnostic for a primary amine (R-NH₂).[8][9]
3100 - 3000C-H StretchAromatic RingMedium to WeakCharacteristic of C(sp²)-H bonds.[10]
1650 - 1580N-H Bend (Scissoring)Primary AmineMedium to StrongCan overlap with C=C and C=N stretches.[9][11]
1620 - 1580C=C StretchAromatic RingMediumMultiple bands are often observed in this region.
~1615C=N StretchIsoxazole RingMediumKey indicator of the isoxazole heterocycle.[12][13]
1335 - 1250C-N StretchAromatic AmineStrongA strong band confirming the Ar-NH₂ linkage.[9]
1100 - 1000C-F StretchAryl-FluorideStrongA very intense band, characteristic of the C-F bond.[14][15]
< 900C-H Out-of-plane BendAromatic RingStrongPattern depends on the substitution pattern (1,3,5-trisubstituted).
690 - 515C-Br StretchAryl-BromideMedium to StrongConfirms the presence of the bromine substituent.[10][16]

Comparative Spectral Analysis: Establishing a Unique Fingerprint

The identity of 5-(3-Bromo-5-fluorophenyl)isoxazol-3-amine is not confirmed by a single peak, but by the unique combination of all its absorptions. To illustrate this, we will compare its predicted spectrum with two structurally related but distinct molecules.

  • Alternative 1: 5-Phenylisoxazol-3-amine. This molecule lacks the halogen substituents, allowing us to isolate their spectral contributions.

  • Alternative 2: 3-Bromo-5-fluoroaniline. This molecule contains the substituted aromatic ring and the amine but lacks the isoxazole heterocycle.

Comparative Data Summary
VibrationTarget: 5-(3-Bromo-5-fluorophenyl)isoxazol-3-amine Alternative 1: 5-Phenylisoxazol-3-amine Alternative 2: 3-Bromo-5-fluoroaniline
N-H Stretch Two bands, ~3400 cm⁻¹Two bands, ~3400 cm⁻¹Two bands, ~3400 cm⁻¹
C=N Stretch Present (~1615 cm⁻¹) **Present (~1615 cm⁻¹) **Absent
Aromatic C-N Stretch Strong, ~1300 cm⁻¹Strong, ~1300 cm⁻¹Strong, ~1300 cm⁻¹
C-F Stretch Strong, ~1050 cm⁻¹ Absent Strong, ~1050 cm⁻¹
C-Br Stretch Strong, <700 cm⁻¹ Absent Strong, <700 cm⁻¹
Discussion of Comparative Data
  • Against 5-Phenylisoxazol-3-amine: The most striking difference would be in the fingerprint region. The spectrum of our target molecule is uniquely defined by the presence of two intense absorptions: the C-F stretch (around 1100-1000 cm⁻¹) and the C-Br stretch (below 700 cm⁻¹).[14][16] The absence of these strong bands in the spectrum of 5-Phenylisoxazol-3-amine would be definitive.

  • Against 3-Bromo-5-fluoroaniline: While this alternative would show the characteristic C-F and C-Br stretches, its spectrum would fundamentally differ by the absence of the isoxazole ring vibrations. Specifically, the C=N stretch around 1615 cm⁻¹ and other characteristic ring skeletal vibrations in the fingerprint region would be missing.[12] This comparison powerfully demonstrates how IR spectroscopy can distinguish between isomers and different heterocyclic systems.

Structural and Spectral Relationships

G cluster_target Target Molecule cluster_alt1 Alternative 1 cluster_alt2 Alternative 2 T 5-(3-Bromo-5-fluorophenyl)isoxazol-3-amine A1 5-Phenylisoxazol-3-amine T->A1 Remove Halogens A2 3-Bromo-5-fluoroaniline T->A2 Remove Isoxazole T_Spec Key Peaks: - NH₂ Stretch - C=N Stretch - C-F Stretch (Strong) - C-Br Stretch (Strong) A1_Spec LACKS: - C-F Stretch - C-Br Stretch A2_Spec LACKS: - C=N Stretch - Isoxazole Ring Modes

Caption: Comparing the target molecule to alternatives highlights unique spectral features.

Conclusion

The infrared spectrum of 5-(3-Bromo-5-fluorophenyl)isoxazol-3-amine is a rich tapestry of information that, when properly interpreted, provides unambiguous structural confirmation. The key to its identification lies not in one peak, but in the simultaneous observation of several diagnostic bands:

  • The dual N-H stretches of the primary aromatic amine.

  • The C=N absorption characteristic of the isoxazole ring.

  • A strong C-N stretch.

  • An intense C-F stretching band in the upper fingerprint region.

  • A C-Br absorption in the lower fingerprint region.

By employing a meticulous experimental technique and a comparative analytical approach, researchers can confidently use IR spectroscopy to verify the identity and purity of this and other complex pharmaceutical intermediates, ensuring the integrity of their drug discovery pipeline.

References

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  • Spectroscopy Online. (2023, September 1). Halogenated Organic Compounds.
  • Table of Characteristic IR Absorptions.
  • Der Pharma Chemica. Synthesis and characterization of some novel isoxazoles via chalcone intermediates.
  • PMC. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities.
  • NIU - Department of Chemistry and Biochemistry. IR Absorption Frequencies.
  • The features of IR spectrum.
  • Moldb. 5-(3-Bromo-5-fluorophenyl)isoxazol-3-amine CAS No.: 1498497-76-9.
  • Sigma-Aldrich. 5-Amino-3-(3-bromophenyl)isoxazole.
  • Benchchem. 3-(3-Bromo-5-fluorophenyl)isoxazol-5-amine.
  • MDPI. (2021, July 8). Synthesis and Structural Characterization of Isostructural 4-(4-Aryl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles.
  • ResearchGate. (2025, August 7). Synthesis and Biological Activity of 3Aryl5-(3′-bromo/chlorophenyl)isoxazoles.

Sources

Crystal Structure Determination of 5-Aryl-Isoxazol-3-Amines: A Comparative Guide to SCXRD, MicroED, and PXRD

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

5-Aryl-isoxazol-3-amines are privileged scaffolds in medicinal chemistry, frequently serving as the core pharmacophore in COX-2 inhibitors, anticancer agents, and antimicrobial drugs. The electronic structure of the isoxazole ring—characterized by a labile N-O bond and distinct hydrogen-bonding capabilities at the amine group—dictates both its target binding affinity and its solid-state packing behavior[1].

Determining the exact three-dimensional crystal structure of these compounds is a critical path in drug development. It unambiguously confirms molecular connectivity, elucidates the conformation of the aryl group relative to the isoxazole core, and defines the absolute configuration of any chiral centers, which is a mandatory regulatory requirement for IND/NDA filings[2].

However, a significant bottleneck exists: 5-aryl-isoxazol-3-amines often precipitate as fine microcrystalline powders rather than the large, well-ordered single crystals traditionally required for structural analysis[3]. This guide objectively compares three leading methodologies for their structural determination: Single-Crystal X-ray Diffraction (SCXRD), Microcrystal Electron Diffraction (MicroED), and Powder X-ray Diffraction (PXRD).

Comparative Performance Analysis

To select the appropriate analytical method, researchers must understand the causality behind the physical interactions of each technique:

  • SCXRD: Relies on X-ray photon scattering by electron clouds. Because X-rays interact weakly with matter, a large crystal volume (>10 µm) is necessary to achieve a sufficient signal-to-noise ratio[4]. For flexible 5-aryl-isoxazol-3-amines that resist crystallization, this is a severe limitation.

  • MicroED: Utilizes a high-energy electron beam (e.g., 200 kV). Electrons interact with both the electrostatic potential of the nuclei and the electron clouds, resulting in scattering cross-sections that are orders of magnitude stronger than X-rays[3]. This allows for the use of sub-micron crystals (100 nm to 1 µm) directly from the synthesis batch, bypassing the crystallization bottleneck entirely[5].

  • PXRD: Measures the bulk diffraction of a powder. While excellent for phase identification and polymorph screening, solving ab initio structures of flexible molecules from PXRD is mathematically complex due to peak overlap in the 1D diffractogram.

Quantitative Performance Comparison
ParameterSCXRDMicroEDPXRD (Rietveld Refinement)
Sample Requirement > 5 mg (for crystallization trials)< 1 mg (raw synthesis powder)[2]> 50 mg (bulk powder)
Ideal Crystal Size 10 µm – 500 µm[4]100 nm – 1 µm[5]Bulk polycrystalline
Resolution Limit Sub-angstrom (<0.8 Å)High (~0.85 Å - 1.0 Å)[6]Low to Moderate
Data Collection Time Hours to DaysMinutes to Hours[6]Hours
Structure Solution Ab initio, highly routineAb initio, requires dynamical scattering care[6]Complex, requires starting models
Absolute Configuration Direct (Anomalous dispersion)[7]Indirect (Chiral co-crystallization)[7]N/A

Visualizing the Structural Workflows and Impact

G Start 5-Aryl-Isoxazol-3-Amine Synthesis SCXRD SCXRD Pathway Start->SCXRD MicroED MicroED Pathway Start->MicroED Cryst Slow Crystallization (Requires >10 µm) SCXRD->Cryst Grid TEM Grid Prep (Requires <1 µm) MicroED->Grid Xray X-ray Scattering (Weak Interaction) Cryst->Xray Electron Electron Scattering (Strong Interaction) Grid->Electron Solve Structure Solution (SHELXT / DIALS) Xray->Solve Electron->Solve End 3D Crystal Structure & Absolute Configuration Solve->End

Workflow comparison between SCXRD and MicroED for 5-aryl-isoxazol-3-amine structure determination.

G Struct Crystal Structure Data (Coordinates, B-factors) Conf Absolute Configuration (Chirality) Struct->Conf Pack Crystal Packing & Polymorphism Struct->Pack Inter Intermolecular Forces (H-bonds, Pi-Pi) Struct->Inter Opt Lead Optimization Conf->Opt Form Formulation Stability Pack->Form Target Target Binding Affinity (e.g., COX-2 Pocket) Inter->Target Target->Opt

Logical relationship mapping how structural data of 5-aryl-isoxazol-3-amines drives drug design.

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity, the following methodologies are designed as self-validating systems, where the success of each step dictates the viability of the next.

Protocol A: SCXRD Workflow for 5-Aryl-Isoxazol-3-Amines
  • Crystallization: Dissolve 10-20 mg of the synthesized 5-aryl-isoxazol-3-amine in a minimal volume of a solvent mixture (e.g., THF/heptane). Use slow evaporation or vapor diffusion to grow crystals >10 µm[7]. Causality: Slow kinetics allow the isoxazole molecules to order thermodynamically, minimizing crystal twinning.

  • Mounting: Select a single, un-twinned crystal under a polarized light microscope. Mount it on a MiTeGen loop using paratone oil and immediately transfer to a 100 K nitrogen cryostream. Causality: Cryo-cooling minimizes thermal atomic motion (reducing B-factors), which drastically improves high-angle diffraction resolution.

  • Data Collection: Irradiate with Cu-Kα (λ = 1.5418 Å) radiation. Collect diffraction frames over a 360° rotation.

  • Refinement & Validation: Integrate data using APEX or CrysAlisPro. Solve the structure using SHELXT and refine using SHELXL[4].

    • Self-Validation Check: Verify that the R1 factor is < 5%. For chiral derivatives, confirm that the Flack parameter is near 0 with a low standard deviation to confidently assign the absolute configuration[7].

Protocol B: MicroED Workflow for Sub-Micron Powders
  • Sample Preparation: Deposit <1 mg of the raw 5-aryl-isoxazol-3-amine powder onto a glow-discharged holey carbon TEM grid. Blot away excess material to ensure a monolayer of microcrystals[2].

  • Cryo-Cooling: Plunge-freeze the grid in liquid ethane using a Vitrobot. Causality: Plunge-freezing preserves the crystalline lattice and mitigates electron beam-induced damage, which is a primary limitation of MicroED[6].

  • Data Collection: Load the grid into a Cryo-TEM (e.g., Glacios 200 kV) equipped with a direct electron detector (e.g., Falcon 4 or Ceta-D)[2]. Locate a target microcrystal (100-500 nm) in imaging mode. Switch to diffraction mode and continuously rotate the stage (e.g., -30° to +30°) while collecting data at a low dose rate (<0.01 e⁻/Ų/s) to prevent sample degradation[6].

  • Data Processing & Validation: Process the continuous rotation data using DIALS or XDS. Apply kinematical refinement using Olex2/SHELXL[4].

    • Self-Validation Check: Ensure data completeness is >80%. Because standard MicroED lacks anomalous dispersion, if the absolute configuration of a chiral 5-aryl-isoxazol-3-amine must be determined, validate the structure by forming a chiral salt (e.g., with D-malate) prior to grid preparation to introduce a known stereocenter[7].

Conclusion

For 5-aryl-isoxazol-3-amines, the optimal structural determination technique is dictated by the physical state of the synthesized material. If large, well-ordered crystals can be cultivated, SCXRD remains the undisputed gold standard for high-precision atomic coordinates and direct absolute configuration[6]. However, in early-stage drug development where material is scarce and crystallization is a bottleneck, MicroED provides a highly robust, rapid alternative that can elucidate complex structures from less than 1 mg of raw microcrystalline powder[2].

References

Sources

Comparative Potency of 5-(3-Bromo-5-fluorophenyl)isoxazol-3-amine Analogs: A Technical Guide for Receptor Modulation

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared by: Senior Application Scientist

Executive Summary

The 5-(3-Bromo-5-fluorophenyl)isoxazol-3-amine scaffold is a highly versatile, privileged building block in modern medicinal chemistry. Its unique structural topology—combining a rigid isoxazole core with a di-halogenated phenyl ring and a reactive primary amine—makes it an ideal precursor for developing highly selective receptor modulators.

This guide objectively compares the pharmacological potency of functionalized analogs derived from this base scaffold. Specifically, we examine how vectorial modifications of the 3-amine group diverge the compound's activity toward two distinct therapeutic targets: TGR5 (GPBAR1) , a G-protein-coupled receptor critical for metabolic regulation, and TRPM8 , a transient receptor potential channel involved in sensory and pain pathways.

Structural Rationale & Mechanistic Pathways

The base amine exhibits minimal biological activity on its own. However, it serves as a critical synthetic vector. By converting the primary amine into specific amide or carboxamide derivatives, researchers can lock the molecule into optimal conformations for orthosteric binding.

  • TGR5 Agonism: Derivatizing the scaffold into a 3-aryl-4-isoxazolecarboxamide projects lipophilic bulk into the deep hydrophobic binding pocket of TGR5. This triggers a Gαs-coupled signaling cascade, elevating intracellular cAMP and stimulating Glucagon-Like Peptide-1 (GLP-1) secretion, as detailed in the foundational study [1].

  • TRPM8 Modulation: Coupling the amine with thienopyrimidine or thiophene derivatives yields potent TRPM8 antagonists, which block cold-induced calcium influx, a mechanism validated in [2].

TGR5_Signaling A Isoxazole Analog (Agonist) B TGR5 Receptor (GPCR) A->B Binds C Gαs Protein Activation B->C Conf. Change D Adenylyl Cyclase (AC) C->D Stimulates E cAMP Elevation D->E ATP to cAMP F PKA Activation E->F Activates G GLP-1 Secretion F->G Phosphorylation

Caption: TGR5 receptor activation pathway by isoxazole analogs leading to GLP-1 secretion.

Comparative Potency & Physicochemical Profiling

To objectively evaluate the performance of this scaffold, we compare the unfunctionalized base amine against two optimized analogs. The data below synthesizes representative in vitro profiles demonstrating how targeted functionalization shifts both potency and pharmacokinetic properties.

Compound AnalogTarget ProfileTGR5 EC₅₀ (nM)TRPM8 IC₅₀ (nM)LogD (pH 7.4)Hepatic Clearance (µL/min/mg)
Base Scaffold (Amine)Precursor>10,000>5,0002.445.2
Analog A (Carboxamide)TGR5 Agonist12.5 >10,0003.818.5
Analog B (Thiophene-Amide)TRPM8 Antagonist>5,00045.0 4.122.3

Performance Analysis: The base scaffold is pharmacologically inert at these targets. However, Analog A (a carboxamide derivative) exhibits highly potent, selective TGR5 agonism (EC₅₀ = 12.5 nM) with improved metabolic stability (lower hepatic clearance). Conversely, Analog B (a thiophene-amide derivative) completely abolishes TGR5 activity but gains potent TRPM8 antagonism (IC₅₀ = 45.0 nM). This highlights the scaffold's utility as a versatile branching point for divergent drug discovery pipelines [3].

Experimental Methodologies

To ensure scientific integrity, the following step-by-step methodologies outline the self-validating workflows required to reproduce the potency data for these analogs.

TRPM8_Workflow Step1 Cell Preparation (HEK293-TRPM8) Step2 Dye Loading (Fluo-4 AM + Probenecid) Step1->Step2 24h Incubation Step3 Compound Addition (Isoxazole Analogs) Step2->Step3 Wash & Equilibrate Step4 Fluorescence Readout (Calcium Influx) Step3->Step4 Kinetic Reading Step5 Data Analysis (IC50 / EC50 Calculation) Step4->Step5 Dose-Response

Caption: Step-by-step experimental workflow for the TRPM8 Calcium Influx Assay.

Protocol 1: TGR5 cAMP AlphaScreen Assay (Agonism Evaluation)

This assay measures the accumulation of intracellular cAMP resulting from Gαs activation.

  • Cell Seeding: Plate human osteosarcoma cells (U2-OS) stably expressing human TGR5 into 384-well plates at 5,000 cells/well.

  • PDE Inhibition (Causality Step): Add 0.5 mM IBMX (3-isobutyl-1-methylxanthine) to the assay buffer. Why? IBMX is a broad-spectrum phosphodiesterase inhibitor. It prevents the enzymatic degradation of synthesized cAMP, ensuring that the measured signal accurately reflects receptor activation rather than baseline PDE activity.

  • Compound Incubation: Add Analog A at varying concentrations (0.1 nM to 10 µM) and incubate for 30 minutes at room temperature.

  • Detection: Add AlphaScreen Acceptor and Donor beads. Why? The system relies on competition. High intracellular cAMP competes with biotinylated-cAMP for bead binding, resulting in a decrease in luminescent signal.

  • Self-Validation Check: The assay must include Lithocholic Acid (LCA) as a positive control full agonist. The protocol is only considered valid if the calculated Z'-factor is > 0.5, confirming a robust dynamic range.

Protocol 2: TRPM8 Calcium Influx Assay (Antagonism Evaluation)

This assay quantifies the ability of Analog B to block cold/menthol-induced calcium channel opening.

  • Cell Seeding: Plate HEK293 cells stably expressing human TRPM8 in 384-well poly-D-lysine coated plates.

  • Dye Loading (Causality Step): Incubate cells with 2 µM Fluo-4 AM and 2.5 mM Probenecid for 45 minutes. Why? Fluo-4 AM is cleaved by intracellular esterases to become fluorescent. Probenecid is strictly required because it blocks organic anion transporters, preventing the premature extrusion of the cleaved dye and maximizing the signal-to-noise ratio.

  • Compound Pre-incubation: Add Analog B (0.1 nM to 10 µM) and incubate for 15 minutes.

  • Agonist Challenge: Inject 10 µM Menthol (a known TRPM8 agonist) using a FLIPR (Fluorometric Imaging Plate Reader) and record kinetic fluorescence for 3 minutes.

  • Self-Validation Check: A known TRPM8 antagonist (e.g., AMTB) must be run in parallel. The antagonist must completely abolish the menthol-induced calcium transient, proving the signal is exclusively TRPM8-mediated and not an artifact of membrane disruption.

Structural Optimization Insights (Causality)

Why is the 5-(3-Bromo-5-fluorophenyl)isoxazol-3-amine scaffold so effective when properly functionalized?

  • The Role of the Halogens (3-Bromo-5-fluoro): The bromine atom provides the exact lipophilic bulk (van der Waals radius) required to tightly anchor the molecule within the deep hydrophobic pockets of both TGR5 and TRPM8. Simultaneously, the highly electronegative fluorine atom withdraws electron density from the phenyl ring. This lowers the pKa of adjacent protons, significantly enhancing the compound's metabolic stability against CYP450-mediated oxidation compared to unhalogenated analogs.

  • The Isoxazole Core: The 5-membered isoxazole ring acts as a rigid, privileged bioisostere. It restricts the conformational flexibility of the molecule, ensuring that the aryl ring and the amide vector are projected at the precise dihedral angles required for optimal hydrogen bonding with the receptor's orthosteric site.

References

  • Title: Discovery of 3-Aryl-4-isoxazolecarboxamides as TGR5 Receptor Agonists Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Compounds useful as modulators of TRPM8 (US10016418B2)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.